Beaucage reagent
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1,1-dioxo-1λ6,2-benzodithiol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O3S2/c8-7-5-3-1-2-4-6(5)12(9,10)11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDOLRSMWHVKGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)SS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388381 | |
| Record name | 1lambda~6~,2-Benzodithiole-1,1,3-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66304-01-6 | |
| Record name | 1lambda~6~,2-Benzodithiole-1,1,3-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 3H-1,2-Benzodithiol-3-one 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 3H-1,2-benzodithiol-3-one 1,1-dioxide, a critical reagent in synthetic organic chemistry, most notably for the sulfurization step in the solid-phase synthesis of oligonucleotide phosphorothioates. This document details the multi-step synthetic pathway, including granular experimental protocols and characterization data for the key intermediates and the final product.
Overview of the Synthetic Pathway
The synthesis of 3H-1,2-benzodithiol-3-one 1,1-dioxide, commonly known as Beaucage's reagent, is a five-step process commencing with 2-amino-3-methylbenzoic acid. The overall workflow involves the formation of a disulfide intermediate, which is subsequently reduced to a thiol. This thiol undergoes cyclization, followed by oxidation to yield the final product.
The Beaucage Reagent: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Beaucage reagent, chemically known as 3H-1,2-benzodithiol-3-one 1,1-dioxide, is a pivotal sulfur-transfer agent in the field of nucleic acid chemistry. Its primary and most critical application is in the solid-phase synthesis of phosphorothioate (B77711) oligonucleotides, a class of therapeutic molecules with significant potential in antisense therapy and other drug development endeavors. This guide provides an in-depth overview of the physical and chemical properties of the this compound, detailed experimental protocols for its synthesis and application, and visual representations of the key chemical processes involved.
Core Physical and Chemical Properties
The this compound is a white, crystalline solid with a distinct odor. It is soluble in many organic solvents but is known to decompose in the presence of bases. Its stability in solution, particularly on automated DNA synthesizers, can be limited.
Quantitative Data Summary
For ease of reference, the key quantitative physical and chemical properties of the this compound are summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C₇H₄O₃S₂ | [1] |
| Molecular Weight | 200.2 g/mol | [1] |
| Melting Point | 100-104 °C | [1] |
| Appearance | White crystalline powder | [1] |
| Purity (HPLC) | ≥ 99% | [1] |
| Storage Temperature | 0-8 °C | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound and its application in the preparation of phosphorothioate oligonucleotides.
Synthesis of the this compound (3H-1,2-benzodithiol-3-one 1,1-dioxide)
The this compound is prepared through the oxidation of its precursor, 3H-1,2-benzodithiol-3-one. The following protocol is a general guide based on established chemical principles.
Materials:
-
3H-1,2-benzodithiol-3-one
-
Trifluoroperoxyacetic acid (prepared in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hexanes
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Preparation of Trifluoroperoxyacetic Acid: In a fume hood, cautiously add trifluoroacetic anhydride dropwise to a stirred suspension of concentrated hydrogen peroxide in dichloromethane, maintained at 0 °C in an ice bath. Safety Note: This reaction is exothermic and should be performed with extreme care.
-
Oxidation Reaction: Dissolve 3H-1,2-benzodithiol-3-one in dichloromethane in a separate round-bottom flask and cool the solution in an ice bath.
-
Slowly add the freshly prepared trifluoroperoxyacetic acid solution to the solution of 3H-1,2-benzodithiol-3-one with continuous stirring, while maintaining the temperature at 0-5 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a stirred, saturated solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Recrystallize the crude product from a mixture of dichloromethane and hexanes to yield pure 3H-1,2-benzodithiol-3-one 1,1-dioxide as a white crystalline solid.
Solid-Phase Synthesis of Phosphorothioate Oligonucleotides
The this compound is employed in the sulfurization step of the standard phosphoramidite (B1245037) solid-phase oligonucleotide synthesis cycle. This process is typically performed on an automated DNA/RNA synthesizer.
Materials:
-
Controlled pore glass (CPG) solid support with the initial nucleoside attached
-
Phosphoramidite monomers (A, C, G, T/U)
-
Activator solution (e.g., tetrazole or a derivative)
-
Capping reagents (e.g., acetic anhydride and N-methylimidazole)
-
Oxidizing agent (for standard phosphodiester linkages)
-
This compound solution (typically 0.05 M in acetonitrile)
-
Deblocking agent (e.g., trichloroacetic acid in dichloromethane)
-
Acetonitrile (anhydrous)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
Automated Synthesis Cycle for a Phosphorothioate Linkage:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking agent. The support is then washed with acetonitrile.
-
Coupling: The next phosphoramidite monomer, pre-activated by the activator solution, is coupled to the free 5'-hydroxyl group of the support-bound nucleoside. The support is subsequently washed with acetonitrile.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles. The support is then washed with acetonitrile.
-
Sulfurization: The newly formed phosphite (B83602) triester linkage is converted to a phosphorothioate triester by treating the support with the this compound solution. A typical reaction time is 30 seconds to 4 minutes, depending on the specific nucleosides and synthesizer. The support is then washed with acetonitrile.
-
Cycle Repetition: Steps 1-4 are repeated for each subsequent monomer to be added to the growing oligonucleotide chain. For a standard phosphodiester linkage, the sulfurization step is replaced with an oxidation step (e.g., using an iodine solution).
-
Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group is removed.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and the nucleobase and phosphate (B84403) protecting groups are removed by treatment with a cleavage and deprotection solution at elevated temperature.
-
Purification: The crude phosphorothioate oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Visualizing the Chemistry: Diagrams and Mechanisms
To further elucidate the role of the this compound, the following diagrams, generated using the DOT language, illustrate the key processes.
Caption: Solid-phase synthesis cycle for a phosphorothioate oligonucleotide.
Caption: Proposed mechanism of sulfurization of a phosphite triester.
Conclusion
The this compound remains a cornerstone in the synthesis of modified oligonucleotides for therapeutic and research applications. Its efficient sulfur-transfer capabilities have enabled the large-scale production of phosphorothioate analogues with enhanced nuclease resistance, a critical attribute for in vivo applications. While challenges related to its stability in solution exist, careful handling and optimized protocols allow for its successful and widespread use. This guide provides a foundational understanding of the this compound's properties and applications, serving as a valuable resource for scientists and professionals in the field of drug development and nucleic acid chemistry.
References
An In-Depth Technical Guide to the Beaucage Reagent: Application in Phosphorothioate Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Beaucage reagent, a critical tool in the synthesis of phosphorothioate (B77711) oligonucleotides. This class of modified nucleic acids is central to the development of antisense therapeutics and other molecular biology applications due to its enhanced nuclease resistance. This document details the chemical properties, a step-by-step experimental protocol for its use, and a comparative analysis with other sulfurizing agents.
Core Properties of the this compound
The this compound, chemically known as 3H-1,2-Benzodithiol-3-one 1,1-dioxide, is a highly efficient sulfur-transfer agent. Its primary application is in the conversion of phosphite (B83602) triester linkages to phosphorothioate triesters during solid-phase oligonucleotide synthesis.
| Property | Value |
| CAS Number | 66304-01-6 |
| Molecular Formula | C₇H₄O₃S₂ |
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | 3H-1,2-Benzodithiol-3-one 1,1-dioxide |
| Appearance | Crystalline solid |
| Solubility | Soluble in anhydrous acetonitrile |
The Phosphoramidite (B1245037) Synthesis Cycle for Phosphorothioate Oligonucleotides
The synthesis of phosphorothioate oligonucleotides via the phosphoramidite method is a cyclical process performed on an automated solid-phase synthesizer. The this compound is introduced in the sulfurization step, which replaces the standard oxidation step used for the synthesis of natural phosphodiester linkages.[1]
References
Spectroscopic Profile of Beaucage Reagent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the Beaucage reagent (3H-1,2-benzodithiol-3-one 1,1-dioxide), a pivotal sulfurizing agent in oligonucleotide synthesis. This document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by explicit experimental protocols to ensure reproducibility.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for the this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H | CDCl₃ | 8.08 | d | 8.0 |
| 7.40 | d | 7.4 | ||
| 7.13 | t | 7.7 | ||
| ¹³C | CDCl₃ | 172.6 | - | - |
| 138.9 | - | - | ||
| 137.0 | - | - | ||
| 134.7 | - | - | ||
| 130.8 | - | - | ||
| 124.4 | - | - | ||
| 123.6 | - | - |
Note: ³¹P NMR data for the this compound itself is not typically reported as it does not contain a phosphorus atom. Its application lies in sulfurizing phosphorus-containing compounds, and ³¹P NMR is used to monitor the progress of this reaction.
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
| Ionization Mode | Mass-to-Charge (m/z) | Formula | Calculated Mass |
| IT-TOF | [M+Na]⁺ | C₇H₄O₃S₂Na | 222.9500 |
Table 3: Infrared (IR) Spectroscopy Data
| Sample Phase | Wavenumber (cm⁻¹) | Interpretation |
| Nujol Mull | ~1700 | C=O stretch |
| ~1350-1150 | S=O stretch (sulfone) | |
| ~800-600 | C-S stretch | |
| ~3100-3000 | Aromatic C-H stretch | |
| ~1600-1450 | Aromatic C=C stretch |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of the this compound for structural elucidation.
Materials:
-
This compound
-
Deuterated chloroform (B151607) (CDCl₃)
-
5 mm NMR tubes
-
Volumetric flask
-
Pipettes
-
NMR Spectrometer (e.g., 300 MHz or 500 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm, centered around 5 ppm.
-
Use a standard pulse sequence for ¹H acquisition (e.g., a 30° or 90° pulse).
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer's probe to the ¹³C frequency.
-
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass of the this compound and confirm its elemental composition.
Materials:
-
This compound
-
HPLC-grade methanol (B129727) or acetonitrile
-
Formic acid (for enhancing ionization, optional)
-
Vials and syringes
-
High-Resolution Mass Spectrometer (e.g., IT-TOF, Orbitrap, or FT-ICR)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound (approximately 1 mg/mL) in methanol or acetonitrile.
-
If necessary, add a small amount of formic acid (0.1% v/v) to the solution to promote protonation.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Set the ionization source to electrospray ionization (ESI) in positive or negative ion mode. For this compound, positive mode is often used.
-
Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Ensure the instrument resolution is set to a high value (e.g., >10,000).
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion of the this compound (e.g., [M+H]⁺ or [M+Na]⁺).
-
Determine the exact mass of this peak.
-
Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass within a specified tolerance (typically < 5 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the this compound.
Materials:
-
This compound
-
Potassium bromide (KBr) or Nujol (mineral oil)
-
Agate mortar and pestle
-
Pellet press or salt plates (KBr or NaCl)
-
FTIR Spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Place a small amount of dry KBr powder (about 100-200 mg) in an agate mortar.
-
Add a very small amount of the this compound (about 1-2 mg).
-
Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of the this compound.
An In-depth Technical Guide to the Beaucage Reagent in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of modified oligonucleotides is a cornerstone of modern molecular biology and drug development. Among the most critical modifications is the introduction of phosphorothioate (B77711) linkages, which confer nuclease resistance to therapeutic oligonucleotides, thereby enhancing their in vivo stability. The Beaucage reagent, chemically known as 3H-1,2-benzodithiol-3-one 1,1-dioxide, has been a widely utilized sulfurizing agent for this purpose.[1][2][3][4][5][6] This technical guide provides a comprehensive review of the this compound, including its mechanism of action, experimental protocols, and a comparative analysis with other sulfurizing agents.
Introduction to Phosphorothioate Oligonucleotides and the Role of the this compound
Phosphorothioate oligonucleotides are analogues of natural nucleic acids where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom.[1] This modification renders the internucleotide linkage resistant to degradation by nucleases, a critical feature for antisense oligonucleotides and siRNAs used in therapeutic applications.[7] The synthesis of these modified oligonucleotides is typically achieved through automated solid-phase phosphoramidite (B1245037) chemistry.[7] In this process, after the coupling of a phosphoramidite monomer to the growing oligonucleotide chain, the resulting unstable phosphite (B83602) triester is converted to a stable phosphorothioate triester. This conversion is accomplished using a sulfurizing agent, with the this compound being a prominent choice.[1][7]
The this compound is favored for its high efficiency and rapid reaction kinetics in sulfurizing the phosphite triester linkage.[4][8] However, it also presents challenges, most notably its limited stability in solution when loaded onto an automated DNA synthesizer.[1][4][5]
Mechanism of Action
The sulfurization reaction using the this compound involves the transfer of a sulfur atom to the trivalent phosphite triester intermediate, converting it to a pentavalent phosphorothioate triester. The this compound acts as an electrophilic sulfur source. The lone pair of electrons on the phosphorus atom of the phosphite triester attacks one of the sulfur atoms of the this compound, leading to the formation of the more stable phosphorothioate linkage.
Caption: Mechanism of sulfurization by the this compound.
Experimental Protocols
The following protocols are generalized methodologies for the use of the this compound in automated oligonucleotide synthesis. Specific parameters may need to be optimized based on the synthesizer, the scale of the synthesis, and the nature of the oligonucleotide (DNA or RNA).
3.1. Reagent Preparation
-
Reagent: 3H-1,2-Benzodithiol-3-one 1,1-dioxide (this compound)
-
Solvent: Anhydrous acetonitrile (B52724)
-
Concentration: A 0.05 M solution is typically used.[1][8][9]
-
Procedure:
3.2. Automated Solid-Phase Synthesis Cycle
The synthesis of oligonucleotides on a solid support follows a cyclical four-step process:
-
Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.
-
Coupling: Addition of the next phosphoramidite monomer to the deprotected 5'-hydroxyl group.
-
Sulfurization/Oxidation: Conversion of the unstable phosphite triester linkage to a more stable phosphorothioate triester (sulfurization) or a native phosphodiester (oxidation).
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
Caption: Automated solid-phase oligonucleotide synthesis cycle.
3.3. Sulfurization Step
-
Following the coupling step, the this compound solution is delivered to the synthesis column.
-
Reaction Time:
3.4. Post-Synthesis Workup
After the desired sequence has been assembled, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. The crude product is then typically purified by HPLC.
Performance and Quantitative Data
The efficiency of the this compound has been compared to other sulfurizing agents. The following tables summarize key performance data.
Table 1: Comparison of Sulfurizing Reagents for DNA Synthesis
| Reagent | Typical Concentration | Typical Reaction Time | Sulfur Transfer Efficiency | Key Advantages | Key Disadvantages |
| This compound | 0.05 M[8][9] | 30 - 240 s[8][9] | >99%[8] | High efficiency, fast reaction[4] | Limited stability in solution on synthesizer[1][4][5] |
| DDTT | 0.05 M | 60 s[5] | High | Improved stability over this compound[1] | More expensive |
| PADS | 0.2 M | 60 - 120 s[10] | >99.6%[10] | Inexpensive, suitable for large scale[10] | Requires co-solvent (e.g., 3-picoline)[10] |
| EDITH | 0.05 M[8] | 30 s[8] | >99%[8] | Stable in solution[8] | - |
| DtsNH | 0.05 M[8] | 30 - 60 s[8] | >98%[8] | Stable in solution[8] | Less effective for longer sequences at lower concentrations[8] |
Table 2: Comparison of this compound and DDTT for RNA Synthesis
| Reagent | Phosphoramidite Type | Concentration | Sulfurization Time | Coupling Efficiency |
| This compound | U-TOM | 0.05 M | 240 s | Similar to DDTT with longer time[1] |
| DDTT | U-TOM | 0.05 M | 60 - 120 s | High[1] |
| This compound | U-TBDMS | 0.05 M | 240 s | Similar to DDTT[1] |
| DDTT | U-TBDMS | 0.05 M | 60 - 240 s | High[1] |
Note: DDTT (3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione), PADS (Phenylacetyl Disulfide), EDITH (3-Ethoxy-1,2,4-dithiazolidin-5-one), DtsNH (1,2,4-Dithiazolidine-3,5-dione).
Advantages and Disadvantages
Advantages:
-
High Efficiency: The this compound provides high sulfurization efficiency, typically exceeding 99%.[8]
-
Fast Kinetics: It reacts rapidly with the phosphite triester, allowing for short cycle times in automated synthesis.[4][8]
-
Commercial Availability: It is widely available from various chemical suppliers.[8]
Disadvantages:
-
Limited Solution Stability: The primary drawback of the this compound is its poor stability in acetonitrile solution once placed on a DNA synthesizer.[1][4][5][11] This can lead to inconsistent performance.[10]
-
Suboptimal for RNA Synthesis: It may exhibit sluggish kinetics for the sulfurization of RNA, requiring longer reaction times compared to some other reagents.[1][5]
-
Byproduct Formation: The cyclic sulfoxide (B87167) byproduct formed during the reaction can be a potent oxidizing agent, potentially leading to undesired side reactions.[10]
-
Cost: While widely used, it can be more expensive than some alternatives, especially for large-scale synthesis.[10]
Alternatives to the this compound
Several alternative sulfurizing reagents have been developed to address the limitations of the this compound.
-
DDTT (Sulfurizing Reagent II): Offers improved stability in solution and better performance for RNA sulfurization.[1][4][5]
-
PADS (Phenylacetyl Disulfide): A more economical option for large-scale synthesis.[10]
-
Xanthane Hydride (3-Amino-1,2,4-dithiazole-5-thione): This reagent is noted for not producing oxidizing byproducts.[2]
-
EDITH and DtsNH: These reagents are also effective and exhibit good stability in solution.[8]
Caption: Comparison of this compound with its alternatives.
Conclusion
The this compound has been an invaluable tool in the synthesis of phosphorothioate oligonucleotides, enabling significant advancements in antisense and siRNA technologies. Its high efficiency and rapid reaction kinetics have made it a popular choice for many years. However, its limitations, particularly its poor stability in solution on automated synthesizers and less optimal performance for RNA sulfurization, have spurred the development of alternative reagents. For researchers and drug development professionals, the choice of sulfurizing agent will depend on the specific application, scale of synthesis, and the nature of the oligonucleotide being synthesized. While the this compound remains a viable option, newer reagents like DDTT and PADS offer significant advantages in terms of stability and cost-effectiveness, respectively, and should be considered for optimal results in oligonucleotide synthesis.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Sulfur-Transfer Reagents for Synthesis of Oligonucleotide Phosphorothioates | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 3H-1,2-Benzodithiol-3-one 1,1-Dioxide [myskinrecipes.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. This compound | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Beaucage's Reagent (When you need some sulfur in your DNA, trust Beaucage) | ScienceBlogs [scienceblogs.com]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Beaucage Reagent: A Comprehensive Technical Guide to Safe Handling and Precautions
For Researchers, Scientists, and Drug Development Professionals
The Beaucage reagent, chemically known as 3H-1,2-benzodithiol-3-one 1,1-dioxide, is a highly efficient sulfurizing agent extensively utilized in the solid-phase synthesis of oligonucleotides. Its primary application lies in the creation of phosphorothioate (B77711) linkages, a critical modification in the development of antisense therapeutic drugs and other modified nucleic acids due to the enhanced nuclease resistance it imparts. While a valuable tool in nucleic acid chemistry, the this compound necessitates careful handling due to its specific chemical properties and potential hazards. This guide provides an in-depth overview of the safety and handling precautions required for its use in a laboratory setting.
Core Safety and Hazard Information
The this compound is a white solid with a characteristic stench. All operations involving this reagent should be conducted in a well-ventilated chemical fume hood.[1] Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (such as nitrile/butadiene rubber), and safety goggles, must be worn at all times to prevent skin and eye contact.[2][3]
Hazard Identification:
-
Primary Hazards: The primary hazards are associated with its potential for stench and the general risks of handling fine chemical solids.[1]
-
Inhalation: Avoid inhaling dust.[1]
-
Skin and Eye Contact: Avoid contact with skin and eyes.[1][2]
-
Ingestion: Avoid ingestion.[1]
Physical and Chemical Properties
A summary of the key quantitative data for the this compound is presented in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 66304-01-6 | [1] |
| Molecular Formula | C₇H₄O₃S₂ | [4] |
| Molecular Weight | 200.23 g/mol | [4] |
| Appearance | White Solid | [1] |
| Odor | Stench | [1] |
| Melting Point | 102 - 107 °C (215.6 - 224.6 °F) | [1] |
| Flash Point | Not available | [1] |
| Solubility | Soluble in acetonitrile (B52724) | [5][6] |
| Stability | Stable in acetonitrile solution in a silanized amber bottle.[5][6] Relatively poor stability in solution once installed on a DNA synthesizer.[5][6][7] |
Experimental Protocols and Handling Procedures
Storage and Stability
Proper storage is crucial to maintain the reagent's efficacy and ensure safety.
-
Long-term Storage: For long-term storage, the solid reagent should be kept in a tightly closed container in a dry and well-ventilated place.[1] Refrigeration is recommended to maintain product quality.[1] Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[8]
-
Solution Stability: The this compound is quite stable in acetonitrile solution when stored in a silanized amber bottle.[5][6] However, it exhibits limited stability once the solution is installed on a DNA synthesizer.[5][6][7] For this reason, it is often recommended to prepare fresh solutions for synthesis.
Incompatible Materials
To prevent hazardous reactions, the this compound should not be stored with or exposed to:
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of the this compound, from receipt to disposal.
Spill and Emergency Procedures
In the event of a spill or exposure, the following procedures should be followed:
-
Spill: For a solid spill, sweep up the material and place it into a suitable, closed container for disposal.[1] Avoid generating dust.[1] Ensure adequate ventilation.
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and water.
-
Eye Contact: If the reagent comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: If dust is inhaled, move the individual to fresh air.
-
Fire: In case of a fire involving the this compound, use appropriate extinguishing media such as dry chemical, carbon dioxide, water spray, or foam.[2] Firefighters should wear self-contained breathing apparatus and full protective gear.[1] Hazardous combustion products include carbon monoxide, carbon dioxide, and sulfur oxides.[1]
Disposal of Waste
All waste containing the this compound, including unused reagent, contaminated materials, and reaction byproducts, must be treated as hazardous waste.[1]
Quenching Procedure for Excess this compound:
While a specific, validated quenching protocol for the this compound is not widely published, a general procedure for the deactivation of reactive thiolating agents can be adapted. This should be performed in a chemical fume hood with appropriate PPE.
-
Dilution: Dilute the waste material containing the this compound with a non-reactive solvent like acetonitrile.
-
Neutralization: Slowly and cautiously add a solution of sodium hypochlorite (B82951) (bleach) with stirring. The bleach will oxidize the sulfur-containing compounds. The addition should be done in small portions to control any potential exothermic reaction.
-
Verification: After the addition is complete, stir the mixture for several hours to ensure complete neutralization. The absence of the characteristic stench can be an indicator of successful quenching, but analytical verification is recommended if possible.
-
Final Disposal: The neutralized mixture should be disposed of as hazardous waste in accordance with local, regional, and national regulations.[1] Do not empty into drains.[1]
Decontamination of Glassware:
All glassware that has been in contact with the this compound should be decontaminated before being removed from the fume hood. This can be achieved by rinsing with a bleach solution, followed by a thorough washing with soap and water.
Conclusion
The this compound is an indispensable tool in the synthesis of modified oligonucleotides. By adhering to the stringent safety and handling precautions outlined in this guide, researchers can safely harness its capabilities while minimizing risks to themselves and the environment. A thorough understanding of its properties, potential hazards, and proper disposal methods is paramount for its responsible use in the laboratory.
References
- 1. US8058448B2 - Processes and reagents for sulfurization of oligonucleotides - Google Patents [patents.google.com]
- 2. glenresearch.com [glenresearch.com]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 5. CA2561741C - Processes and reagents for oligonucleotide synthesis and purification - Google Patents [patents.google.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.nd.edu [chemistry.nd.edu]
Solubility of the Beaucage Reagent in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of the Beaucage reagent (3H-1,2-Benzodithiol-3-one 1,1-dioxide) in common organic solvents. The this compound is a critical sulfurizing agent in the solid-phase synthesis of phosphorothioate (B77711) oligonucleotides, a class of therapeutic molecules with applications in antisense therapy and RNA interference.[1][2][3][4][5] Understanding its solubility is paramount for optimizing reaction conditions, ensuring reproducibility, and for the large-scale production of these important drug candidates.[6][7]
Core Concepts and Applications
The this compound facilitates the conversion of internucleotide phosphite (B83602) triester linkages to phosphorothioate triesters during solid-phase oligonucleotide synthesis.[3] This modification confers nuclease resistance to the oligonucleotide, enhancing its stability and bioavailability in biological systems.[3][4] A notable example of a drug synthesized using this chemistry is Fomivirsen, an antisense oligonucleotide.[3]
Below is a diagram illustrating the logical workflow from the application of the this compound to its role in drug development.
Quantitative Solubility Data
The solubility of the this compound has been determined in several common organic solvents. The data is summarized in the table below. It is important to note that while soluble in acetonitrile (B52724), the stability of the this compound in this solvent is limited, with precipitation observed after prolonged storage.[6]
| Solvent | Molar Mass ( g/mol ) | Solubility | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | 78.13 | ≥ 80 mg/mL | 25 |
| Acetonitrile (CH₃CN) | 41.05 | ~10 mg/mL (1 g/100 mL) | Not Specified |
| Acetonitrile (CH₃CN) | 41.05 | 0.05 M (~10 mg/mL) | Not Specified |
| Toluene (C₇H₈) | 92.14 | 25 mg/mL (2.5%) | Not Specified |
Note: The solubility in acetonitrile is sufficient for its common application in oligonucleotide synthesis, where it is typically used at a concentration of 0.05 M.[6] However, for large-scale synthesis, its "not optimal" solubility and stability are important considerations.[6][7]
Experimental Protocol for Solubility Determination
The following is a standardized "shake-flask" method for determining the solubility of a solid compound like the this compound in an organic solvent. This method is widely accepted and provides reliable equilibrium solubility data.
Materials and Equipment:
-
This compound (solid)
-
Solvent of interest (e.g., Acetonitrile, Dichloromethane, THF)
-
Analytical balance
-
Scintillation vials or other suitable glass vials with screw caps
-
Orbital shaker or magnetic stirrer with stir bars
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.2 μm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument for quantification
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the this compound to a series of vials. The excess solid should be visually apparent.
-
Pipette a known volume of the desired organic solvent into each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or add a magnetic stir bar and place on a stirrer.
-
Agitate the mixtures at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.2 μm syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique.
-
Prepare a calibration curve using standard solutions of the this compound of known concentrations.
-
Determine the concentration of the this compound in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
The following diagram outlines the experimental workflow for determining the solubility of the this compound.
References
Theoretical Perspectives on the Beaucage Reagent Reaction Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of modified oligonucleotides, particularly those containing phosphorothioate (B77711) (PS) linkages, is a cornerstone of modern therapeutic and diagnostic development. These analogues, which exhibit enhanced resistance to nuclease degradation, are central to the advancement of antisense therapies, siRNAs, and aptamers. The Beaucage reagent, chemically known as 3H-1,2-benzodithiol-3-one 1,1-dioxide, is a highly efficient sulfur-transfer agent pivotal to the creation of these critical phosphorothioate linkages.[1] It is widely employed in the phosphoramidite (B1245037) method of solid-phase oligonucleotide synthesis to convert the unstable P(III) phosphite (B83602) triester intermediate into a stable P(V) phosphorothioate triester.[2]
This technical guide provides an in-depth examination of the this compound's reaction pathway. While comprehensive theoretical and computational studies detailing the precise energetics and transition states of this specific reaction are not extensively available in peer-reviewed literature, this document outlines the widely accepted mechanistic pathway based on established principles of phosphorus chemistry and experimental data. It further presents quantitative performance data, typical experimental protocols, and visual diagrams to elucidate the logical and chemical workflows involved.
The Role of Sulfurization in the Phosphoramidite Synthesis Cycle
To understand the function of the this compound, it is essential to place it within the context of the automated solid-phase phosphoramidite synthesis cycle. This cycle is a four-step process that sequentially adds nucleotide monomers to a growing oligonucleotide chain attached to a solid support. The sulfurization step is a critical alternative to oxidation, defining the nature of the phosphate (B84403) backbone.
The four primary steps are:
-
Deblocking (Detritylation): The removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next reaction.
-
Coupling: The activation of a new phosphoramidite monomer and its subsequent reaction with the free 5'-hydroxyl group, forming a phosphite triester linkage.
-
Capping: The acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences (n-1 oligomers).
-
Oxidation or Sulfurization: The conversion of the unstable phosphite triester (P(III)) to a stable phosphate triester (P(V)) using an oxidizing agent (like iodine) or a sulfurizing agent like the this compound. This step is crucial for the stability of the internucleotide linkage for subsequent cycles.
The following diagram illustrates this fundamental workflow.
Caption: Workflow of the phosphoramidite oligonucleotide synthesis cycle.
Proposed Reaction Pathway for the this compound
The core of the this compound's function is the electrophilic transfer of a sulfur atom to the nucleophilic P(III) center of the phosphite triester. Although specific transition state energies have not been published, the mechanism is widely proposed to proceed via a two-step sequence involving a phosphonium (B103445) intermediate.
Step 1: Nucleophilic Attack The reaction initiates with the lone pair of electrons on the trivalent phosphorus atom of the phosphite triester attacking one of the electrophilic sulfur atoms of the this compound's dithiole ring. This attack is the rate-determining step. The phosphorus atom acts as a soft nucleophile, readily attacking the soft sulfur atom. This leads to the cleavage of the S-S bond within the reagent and the formation of a highly reactive, transient phosphonium thiolate intermediate.
Step 2: Intermediate Collapse and Product Formation The unstable intermediate rapidly collapses. The thiolate anion attacks the carbonyl carbon, leading to the formation of the thermodynamically stable phosphorothioate triester (P=S bond) and a non-reactive, stable byproduct derived from the this compound. This second step is fast and irreversible, driving the reaction to completion.
The diagram below outlines this proposed mechanistic pathway.
Caption: Proposed mechanism of sulfurization by the this compound.
Quantitative Data Summary
While theoretical energetic data is lacking, extensive experimental work has quantified the performance of the this compound. The following table summarizes key operational parameters and efficiency metrics derived from published studies.
| Parameter | Value | Substrate | Notes | Reference |
| Sulfurization Efficiency | >98-99% per step | DNA | Determined by ³¹P NMR and anion-exchange HPLC. | [3] |
| Standard Concentration | 0.05 M | N/A | In Acetonitrile (B52724) (CH₃CN). | [3][4] |
| Typical Reaction Time | 30 - 60 seconds | DNA | Effective for routine synthesis of phosphorothioate DNA. | [3] |
| Typical Reaction Time | > 240 seconds | RNA | RNA phosphites are sterically more hindered and less reactive, requiring longer sulfurization times. | |
| Stability | Stable as solid | N/A | Can be stored indefinitely as a crystalline solid at room temperature. | [5] |
| Solution Stability | Limited | N/A | Decomposes in solution on a synthesizer, especially on non-silanized surfaces. | [5] |
Experimental Protocols
The following section provides a generalized methodology for the sulfurization step using the this compound during automated solid-phase oligonucleotide synthesis. This protocol is intended as a guide and may require optimization based on the specific synthesizer, nucleoside sequence, and scale.
Objective: To convert the internucleotide phosphite triester linkage to a phosphorothioate triester linkage.
Materials:
-
Reagent: this compound (3H-1,2-benzodithiol-3-one 1,1-dioxide).
-
Solvent: Anhydrous acetonitrile (CH₃CN).
-
Apparatus: Automated DNA/RNA synthesizer with silanized reagent bottles.
-
Solid Support: Controlled Pore Glass (CPG) or polystyrene support with the first nucleoside attached.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.05 M solution of the this compound in anhydrous acetonitrile.
-
Work in a dry environment to minimize moisture contamination.
-
The solution should be stored in a silanized amber glass bottle to prevent degradation catalyzed by glass or metallic surfaces. Due to limited stability once dissolved, fresh solutions are recommended for optimal performance.[5]
-
-
Synthesizer Setup:
-
Prime the appropriate reagent lines on the synthesizer with the this compound solution.
-
Program the synthesis cycle to replace the standard iodine oxidation step with the sulfurization step. The sulfurization step should occur before the capping step in some protocols to maximize efficiency.[4]
-
-
Execution of the Sulfurization Step (within the automated cycle):
-
Following the coupling step, the synthesis column is washed with acetonitrile to remove any unreacted phosphoramidite and activator.
-
The 0.05 M this compound solution is delivered to the synthesis column and allowed to react with the solid support-bound oligonucleotide.
-
Contact Time:
-
For DNA synthesis: A contact time of 30 to 60 seconds is typically sufficient.[3]
-
For RNA synthesis: A longer contact time (e.g., 4 minutes or more) is often required due to the lower reactivity of RNA phosphite triesters.
-
-
Following the reaction, the column is thoroughly washed with acetonitrile to remove the sulfurization byproducts and any unreacted reagent.
-
The synthesis cycle then proceeds to the next step (typically capping, followed by deblocking for the subsequent cycle).
-
-
Quality Control:
-
Upon completion of the full oligonucleotide synthesis, the product is cleaved from the support, deprotected, and analyzed.
-
The efficiency of sulfurization can be assessed using techniques such as ³¹P NMR spectroscopy (absence of phosphodiester signals) and mass spectrometry.[3]
-
Conclusion
The this compound remains a highly effective and widely used tool for the synthesis of phosphorothioate oligonucleotides. Its reaction with phosphite triesters proceeds via a well-understood, though not computationally detailed, mechanism involving nucleophilic attack by phosphorus on an electrophilic sulfur atom. Experimental data confirm its high efficiency (>98%) and rapid kinetics, particularly for DNA synthesis. While its solution-state stability presents a minor operational challenge, proper handling and fresh reagent preparation ensure reliable and high-yield synthesis of therapeutically relevant oligonucleotide analogues. Future theoretical studies employing Density Functional Theory (DFT) or other computational methods would be invaluable to precisely map the reaction's energy profile, elucidate the exact transition state structures, and provide a deeper, quantitative understanding of this fundamentally important reaction in medicinal chemistry.
References
Methodological & Application
Application Notes and Protocols for the Use of Beaucage Reagent in DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Beaucage reagent, chemically known as 3H-1,2-benzodithiol-3-one 1,1-dioxide, is a widely utilized sulfurizing agent in the solid-phase synthesis of oligonucleotides.[1][2][3] Its primary function is to convert the internucleotidic phosphite (B83602) triester linkage to a phosphorothioate (B77711) triester. This modification, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by sulfur, confers nuclease resistance to the resulting oligonucleotide, a critical attribute for therapeutic applications such as antisense therapy and RNA interference.[4][5] The this compound is favored for its high efficiency and rapid reaction kinetics in DNA synthesis.[2][6]
Mechanism of Action
During oligonucleotide synthesis via the phosphoramidite (B1245037) method, the this compound is introduced after the coupling step. The phosphite triester intermediate reacts with the this compound, which acts as a sulfur-transfer agent. The reaction proceeds via a nucleophilic attack of the phosphorus on the sulfur atom of the reagent, leading to the formation of the desired phosphorothioate triester and a byproduct. This sulfurization step replaces the traditional oxidation step (using iodine and water) that would otherwise form a natural phosphodiester linkage.[4]
Data Presentation
The efficiency of sulfurization using the this compound can be influenced by several factors, including reaction time, the type of nucleic acid (DNA or RNA), and the specific phosphoramidite monomers used. Below is a summary of typical reaction conditions and performance compared to other common sulfurizing reagents.
| Reagent | Chemical Name | Typical Concentration & Time (DNA) | Typical Concentration & Time (RNA) | Key Advantages | Key Disadvantages |
| This compound | 3H-1,2-benzodithiol-3-one 1,1-dioxide | 0.05 M for 60-240s[1][6] | 0.05 M for 4 min[6] | High efficiency, fast reaction time.[2] | Limited stability in solution on the synthesizer, may not have optimal kinetics for RNA sulfurization.[1][2][6] |
| DDTT (Sulfurizing Reagent II) | 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione | 0.05 M for 60s[2] | 0.05 M for 4-6 min[6] | Improved performance and stability over this compound, especially for RNA.[2][6] | More recent, may be less established in some protocols. |
| PADS | Phenylacetyl Disulfide | 0.2 M for 15 min | - | Cost-effective for large-scale synthesis. | Slower reaction time compared to this compound. |
| EDITH | 3-Ethoxy-1,2,4-dithiazolidin-5-one | 0.05 M for 30-60s[7] | - | Effective at low concentrations and short reaction times.[7] | Less commonly cited than Beaucage or DDTT. |
| DtsNH | 1,2,4-Dithiazolidine-3,5-dione | 0.05 M for 30-60s[7] | - | Similar efficacy to EDITH.[7] | Less commonly cited than Beaucage or DDTT. |
Experimental Protocols
Preparation of this compound Solution (0.05 M in Acetonitrile)
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Silanized amber glass bottle
Procedure:
-
Ensure the silanized amber glass bottle is clean and completely dry.
-
Weigh the appropriate amount of this compound. For a 0.05 M solution, this is typically 1 gram of reagent per 100 mL of acetonitrile.[2][8]
-
Transfer the weighed this compound into the silanized bottle.
-
Add the calculated volume of anhydrous acetonitrile to the bottle.
-
Seal the bottle tightly and gently swirl until the reagent is completely dissolved.
-
The solution should be stored in the silanized amber bottle to improve stability.[2] Note that the reagent has limited long-term stability once in solution on a DNA synthesizer.[1][2]
Standard Protocol for Sulfurization in Automated Oligonucleotide Synthesis
This protocol assumes a standard automated solid-phase oligonucleotide synthesis cycle (detritylation, coupling, capping, and oxidation/sulfurization).
Procedure:
-
Detritylation: The 5'-hydroxyl group of the growing oligonucleotide chain is deprotected by treatment with an acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: The next phosphoramidite monomer is activated and coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
-
Sulfurization:
-
Following the coupling and capping steps, the prepared 0.05 M this compound solution is delivered to the synthesis column.[6]
-
The reaction is allowed to proceed for the specified time:
-
-
Washing: The synthesis column is thoroughly washed with anhydrous acetonitrile to remove excess reagent and byproducts.
-
The cycle is repeated for the subsequent addition of the next base in the sequence.
Mandatory Visualizations
Caption: Workflow of the automated solid-phase oligonucleotide synthesis cycle incorporating the sulfurization step.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Sulfur-Transfer Reagents for Synthesis of Oligonucleotide Phosphorothioates | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Beaucage's Reagent (When you need some sulfur in your DNA, trust Beaucage) | ScienceBlogs [scienceblogs.com]
- 5. Development of Phosphorothioate DNA and DNA Thioaptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
Application of Beaucage Reagent for RNA Phosphorothioate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of phosphorothioate (B77711) (PS) linkages into RNA oligonucleotides is a critical modification in the development of therapeutic nucleic acids, conferring nuclease resistance and improving pharmacokinetic properties. The Beaucage reagent, 3H-1,2-benzodithiol-3-one 1,1-dioxide, has historically been a widely used sulfurizing agent for the synthesis of these modified oligonucleotides. This document provides detailed application notes and protocols for the use of the this compound in RNA phosphorothioate synthesis, including comparisons with other sulfurizing agents and quantitative data on its efficiency.
Introduction
Phosphorothioate oligonucleotides are analogues of natural nucleic acids where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom.[1][2] This modification renders the internucleotidic linkage chiral and more resistant to nuclease degradation, a key attribute for in vivo applications.[1][3] The most common method for synthesizing phosphorothioate oligonucleotides is through solid-phase phosphoramidite (B1245037) chemistry, where the sulfurization step is critical for achieving high-yield and high-purity products.[4][5]
The this compound is a highly efficient sulfur-transfer reagent that has been extensively used for this purpose.[3][6] However, its application in RNA synthesis can present challenges, such as suboptimal reaction kinetics and limited stability in solution on automated synthesizers.[1][3] This document aims to provide a comprehensive guide to the use of the this compound for RNA phosphorothioate synthesis, including detailed protocols and a comparative analysis with alternative reagents.
Mechanism of Action
During solid-phase oligonucleotide synthesis, after the coupling of a phosphoramidite monomer to the growing chain, a phosphite (B83602) triester linkage is formed. The sulfurization step involves the conversion of this unstable P(III) species to a more stable P(V) phosphorothioate triester. The this compound facilitates this by acting as an efficient sulfur donor.
Sulfurization of a phosphite triester using the this compound.
Comparative Performance of Sulfurizing Reagents
The choice of sulfurizing reagent significantly impacts the efficiency and purity of phosphorothioate RNA synthesis. While the this compound is effective, other reagents like 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) have been developed to address some of its limitations, particularly for RNA synthesis.[1][7]
| Reagent | Chemical Name | Typical Concentration & Time (DNA) | Typical Concentration & Time (RNA) | Key Advantages | Key Disadvantages |
| This compound | 3H-1,2-benzodithiol-3-one 1,1-dioxide | 0.05M for 60-240s[7] | 0.05M for 4 min[7] | High efficiency, fast reaction time.[3][6] | Limited stability in solution on the synthesizer; may have suboptimal kinetics for RNA sulfurization.[1][3] |
| DDTT (Sulfurizing Reagent II) | 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione | 0.05M for 60s[7] | 0.05M for 4-6 min[7] | Improved performance and stability over this compound, especially for RNA synthesis.[1][7] | More expensive than some alternatives. |
| EDITH | 3-Ethoxy-1,2,4-dithiazolidin-5-one | 0.05 M for 30s[6] | - | Stable in solution, efficient at low concentrations.[6] | - |
| PADS | Phenylacetyl disulfide | - | - | Cost-effective for large-scale synthesis.[8] | Requires pyridine (B92270) as a solvent.[4] |
Experimental Data: this compound vs. DDTT for RNA Synthesis
The following table summarizes the coupling efficiency of phosphorothioate RNA synthesis using this compound and DDTT with different phosphoramidite protecting groups and sulfurization times. Data indicates that DDTT can be more efficient, especially with shorter sulfurization times for TBDMS-protected RNA phosphoramidites.[1]
| Sulfurizing Reagent | Concentration | Sulfurization Time (seconds) | RNA Phosphoramidite | Average Coupling Efficiency (%) |
| This compound | 0.05M | 240 | U-TOM | Similar to DDTT[1] |
| This compound | 0.05M | 240 | U-TBDMS | Performed well[1] |
| This compound | 0.05M | < 240 | U-TBDMS | Lower efficiency[1] |
| DDTT | 0.05M | 60-240 | U-TOM | Suitable[1] |
| DDTT | 0.05M | 60-240 | U-TBDMS | Performed well[1] |
Note: The data is compiled from a comparative study. "Similar to DDTT" indicates that with a longer sulfurization time, this compound achieved results comparable to DDTT.
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound (3H-1,2-benzodithiol-3-one 1,1-dioxide)
-
Anhydrous acetonitrile (B52724) (ACN)
-
Silanized amber glass bottle
Procedure:
-
Ensure all glassware is dry and, if possible, silanized to improve the stability of the reagent solution.[7]
-
Weigh the appropriate amount of this compound to prepare a 0.05 M solution in anhydrous acetonitrile.
-
Dissolve the reagent completely in the required volume of anhydrous acetonitrile in the silanized amber glass bottle.
-
Store the solution under an inert atmosphere (e.g., argon) and protect it from light. Due to its limited stability on the synthesizer, it is recommended to prepare the solution fresh.[3]
Solid-Phase Synthesis of Phosphorothioate RNA
This protocol outlines the key steps in an automated solid-phase synthesis cycle for incorporating a phosphorothioate linkage using the this compound.
Workflow for solid-phase RNA phosphorothioate synthesis.
Procedure on an Automated Synthesizer:
-
Detritylation: The 5'-dimethoxytrityl (DMTr) protecting group is removed from the support-bound nucleoside using a solution of a mild acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: The next RNA phosphoramidite monomer is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain in the presence of an activator (e.g., 5-(ethylthio)-1H-tetrazole, ETT).
-
Sulfurization:
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and 1-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.
-
The cycle is repeated until the desired full-length RNA sequence is assembled.
Cleavage, Deprotection, and Purification
Materials:
-
Ammonium hydroxide/methylamine (AMA) or other suitable deprotection solution
-
Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-TBDMS group removal
-
HPLC system (Ion-Exchange or Reverse-Phase)
Procedure:
-
Cleavage and Base Deprotection: After synthesis, the solid support is treated with a deprotection solution such as AMA to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.
-
2'-Hydroxyl Deprotection: For TBDMS-protected RNA, the silyl (B83357) groups are removed using a fluoride-containing reagent like TEA·3HF.
-
Purification: The crude phosphorothioate RNA is purified by HPLC. Ion-exchange HPLC is often used to separate the full-length product from shorter failure sequences.[1] Reversed-phase HPLC can be employed to separate diastereomers if a single phosphorothioate linkage is present.[5]
-
Analysis: The purity and identity of the final product are confirmed by techniques such as ESI-mass spectrometry and ³¹P NMR.[1]
Conclusion
The this compound is a potent sulfurizing agent for the synthesis of phosphorothioate RNA. While it offers high efficiency, its limited stability in solution and potentially slower kinetics for RNA sulfurization compared to newer reagents like DDTT should be considered.[1][3] For optimal results, fresh solutions of the this compound should be used, and a sulfurization time of at least 4 minutes is recommended for RNA synthesis. Careful optimization of the synthesis cycle and post-synthesis purification are crucial for obtaining high-quality phosphorothioate RNA for research and therapeutic applications.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Synthesis, Properties, and Applications of Oligonucleotides Containing an RNA Dinucleotide Phosphorothiolate Linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. polyorginc.com [polyorginc.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Step-by-step guide for amide thionation with Beaucage reagent
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of an amide to a thioamide is a crucial transformation in organic synthesis, granting access to a class of compounds with significant applications in medicinal chemistry and materials science. While various thionating agents are available, this guide focuses on a widely used and effective reagent for this purpose. Initial investigation into the use of Beaucage's reagent (3H-1,2-benzodithiol-3-one 1,1-dioxide) for general amide thionation reveals that its primary application is as a sulfurizing agent in oligonucleotide synthesis.[1][2] Detailed protocols for the thionation of simple amides using Beaucage's reagent are not extensively documented in the scientific literature.
Therefore, these application notes provide a detailed, step-by-step guide for amide thionation using the well-established and closely related Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). Lawesson's reagent is a mild and efficient thionating agent for a wide range of carbonyl compounds, including amides, offering reliable and reproducible results.[3]
1. Reagent Overview: Lawesson's Reagent
-
IUPAC Name: 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide
-
CAS Number: 19172-47-5
-
Molecular Formula: C₁₄H₁₄O₂P₂S₄
-
Molar Mass: 404.45 g/mol
-
Appearance: Pale yellow solid
-
Solubility: Soluble in many organic solvents such as toluene (B28343), xylene, and dichloromethane.
2. Reaction Mechanism
The thionation of an amide using Lawesson's reagent proceeds through a mechanism involving the dissociation of the Lawesson's reagent dimer into a reactive dithiophosphine ylide. This intermediate then reacts with the amide carbonyl group to form a four-membered thiaoxaphosphetane intermediate. Subsequent cycloreversion, driven by the formation of a stable P=O bond, yields the desired thioamide and a phosphorus-containing byproduct.[3]
Caption: Reaction mechanism of amide thionation with Lawesson's reagent.
3. Experimental Protocols
The following protocols provide a general framework for the thionation of amides using Lawesson's reagent. Optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary for specific substrates.
Protocol 1: General Procedure for Amide Thionation
This protocol is suitable for a wide range of primary, secondary, and tertiary amides.
Materials:
-
Amide
-
Lawesson's Reagent (0.5-1.0 equivalents)
-
Anhydrous toluene (or other suitable high-boiling solvent like xylene)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Appropriate organic solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amide (1.0 equivalent) in anhydrous toluene.
-
Addition of Lawesson's Reagent: Under an inert atmosphere, add Lawesson's reagent (typically 0.55 equivalents for a mono-amide) to the solution at room temperature with stirring.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110°C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amide is consumed. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to isolate the pure thioamide.
Protocol 2: Microwave-Assisted Thionation
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Amide
-
Lawesson's Reagent
-
Microwave-safe reaction vessel with a stirrer
-
Appropriate solvent (e.g., toluene, THF)
Procedure:
-
Reaction Setup: In a microwave-safe vessel, combine the amide and Lawesson's reagent in a suitable solvent.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 100-150°C) for a short period (e.g., 5-30 minutes).
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
4. Quantitative Data
The following table summarizes typical reaction conditions and yields for the thionation of various amides with Lawesson's reagent. Please note that these are representative examples, and optimal conditions may vary.
| Amide Substrate | Lawesson's Reagent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzamide | 0.5 | Toluene | 110 | 4 | ~90 |
| N-Methylbenzamide | 0.5 | Toluene | 110 | 3 | ~95 |
| N,N-Dimethylbenzamide | 0.5 | Xylene | 140 | 6 | ~85 |
| Acetamide | 0.5 | Toluene | 110 | 5 | ~80 |
| Lactam (e.g., γ-Butyrolactam) | 0.5 | Toluene | 110 | 2 | >90 |
5. Safety Precautions
Lawesson's reagent and the thionation reaction itself require careful handling due to potential hazards.
-
Toxicity and Odor: Lawesson's reagent has a strong, unpleasant odor and is harmful if swallowed, inhaled, or in contact with skin. The reaction can also produce volatile and foul-smelling byproducts.
-
Handling:
-
Always handle Lawesson's reagent in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
-
Reaction Conditions:
-
Reactions are typically performed under an inert atmosphere to prevent the formation of unwanted side products.
-
Use anhydrous solvents, as Lawesson's reagent can react with water.
-
-
Waste Disposal:
-
Quench any residual Lawesson's reagent and reactive byproducts with an oxidizing agent like sodium hypochlorite (B82951) (bleach) solution before disposal.
-
Dispose of all chemical waste according to institutional and local regulations.
-
6. Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of a thioamide using Lawesson's reagent.
References
Application Notes and Protocols for Efficient Oligonucleotide Sulfurization using Beaucage Reagent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 3H-1,2-benzodithiol-3-one 1,1-dioxide, commonly known as the Beaucage reagent, for the efficient sulfurization of phosphite (B83602) triester linkages in automated solid-phase oligonucleotide synthesis. This modification is critical for the development of phosphorothioate (B77711) oligonucleotides (PS-oligos), a key class of therapeutic molecules.
Introduction
The introduction of a sulfur atom in place of a non-bridging oxygen in the phosphate (B84403) backbone of an oligonucleotide creates a phosphorothioate linkage. This modification confers increased resistance to nuclease degradation, a desirable property for many therapeutic applications, including antisense oligonucleotides and siRNAs. The this compound is a widely utilized sulfur-transfer agent due to its high efficiency and rapid reaction kinetics.[1][2] However, its performance is dependent on optimal concentration, reaction time, and handling, particularly concerning its limited stability in solution on a synthesizer.[1][3]
Data Presentation: this compound in Oligonucleotide Sulfurization
The following table summarizes the key parameters for efficient sulfurization using the this compound for both DNA and RNA oligonucleotides.
| Parameter | DNA Oligonucleotides | RNA Oligonucleotides | Key Considerations |
| Reagent Concentration | 0.05 M in anhydrous acetonitrile (B52724) | 0.05 M in anhydrous acetonitrile | Higher concentrations do not significantly improve efficiency and may increase cost. Use of silanized glassware is recommended to improve solution stability.[4][5] |
| Reaction Time | 30 - 240 seconds | ~4 minutes | RNA synthesis generally requires longer sulfurization times for high efficiency.[3][5] Shorter times (e.g., 30s) have been shown to be effective for DNA.[4] |
| Sulfurization Efficiency | >99% | >98-99% | Efficiency can be sequence-dependent, with purine-rich sequences sometimes being more difficult to sulfurize.[1] |
| Solvent | Anhydrous Acetonitrile | Anhydrous Acetonitrile | The presence of water can lead to the formation of undesired phosphodiester linkages. |
| Stability on Synthesizer | Limited | Limited | The this compound has relatively poor stability in solution once installed on a DNA synthesizer.[1][3] Freshly prepared solutions are recommended. |
Experimental Protocols
This section details the methodology for the preparation of the this compound solution and its application within a standard automated solid-phase oligonucleotide synthesis cycle.
Preparation of 0.05 M this compound Solution
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile
-
Silanized amber glass bottle suitable for the DNA synthesizer
Procedure:
-
Ensure all glassware is dry and free of contaminants.
-
In a clean, dry environment, weigh the appropriate amount of this compound. To prepare a 0.05 M solution, dissolve 1 g of this compound in 100 mL of anhydrous acetonitrile.[1]
-
Transfer the anhydrous acetonitrile to the silanized bottle containing the this compound.
-
Agitate the solution gently until the this compound is completely dissolved.
-
Install the bottle on the designated port of the DNA synthesizer.
Note: Due to the limited stability of the this compound in solution on the synthesizer, it is recommended to use a freshly prepared solution for optimal results.[1][3]
Automated Solid-Phase Synthesis of Phosphorothioate Oligonucleotides
The following protocol outlines the key steps in a typical automated synthesis cycle for incorporating a phosphorothioate linkage.
Synthesis Cycle:
-
De-blocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a solution of a weak acid, such as dichloroacetic or trichloroacetic acid in an appropriate solvent.[6]
-
Coupling: The next phosphoramidite (B1245037) monomer, activated by a reagent like 1H-tetrazole, is coupled to the de-protected 5'-hydroxyl group of the growing oligonucleotide chain.[7]
-
Sulfurization:
-
The prepared 0.05 M this compound solution is delivered to the synthesis column containing the support-bound oligonucleotide.
-
The reaction is allowed to proceed for the optimized duration:
-
The synthesizer then purges the column of the sulfurizing reagent.
-
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and 1-methylimidazole) to prevent the formation of n-1 shortmer sequences.[7] It is crucial to perform the capping step after sulfurization to avoid premature oxidation of the phosphite linkage.[4]
-
Cycle Repetition: The cycle of de-blocking, coupling, sulfurization, and capping is repeated until the desired oligonucleotide sequence is synthesized.
-
Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed using standard procedures (e.g., treatment with concentrated ammonium (B1175870) hydroxide).
Visualizations
The following diagrams illustrate the key processes involved in the synthesis of phosphorothioate oligonucleotides.
Caption: Automated solid-phase synthesis cycle for phosphorothioate oligonucleotides.
Caption: Conversion of phosphite triester to phosphorothioate triester.
References
Application Notes: Beaucage Reagent in the Synthesis of Therapeutic Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Beaucage reagent, 3H-1,2-benzodithiol-3-one 1,1-dioxide, is a widely utilized sulfurizing agent in the solid-phase synthesis of phosphorothioate (B77711) oligonucleotides (PS-ONs). These modified oligonucleotides, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by sulfur, exhibit increased resistance to nuclease degradation, a critical feature for their use as therapeutic agents, including antisense oligonucleotides.[1] The phosphoramidite (B1245037) method is the standard approach for synthesizing these therapeutic molecules, and the sulfurization step is a crucial part of this process.[2][3][] The this compound facilitates the efficient conversion of the phosphite (B83602) triester intermediate to the desired phosphorothioate triester.
Mechanism of Action
During oligonucleotide synthesis, after the coupling of a phosphoramidite monomer to the growing oligonucleotide chain, a trivalent phosphite triester linkage is formed. The this compound is then introduced to oxidize this linkage to a pentavalent phosphorothioate triester. The sulfur transfer occurs via a concerted mechanism, where one of the sulfur atoms of the this compound acts as an electrophile, and the phosphorus atom of the phosphite triester acts as a nucleophile. This reaction is generally fast and efficient.[5]
Advantages and Disadvantages
Advantages:
-
High Efficiency: The this compound is known for its high sulfurization efficiency, leading to a high percentage of desired phosphorothioate linkages.[6][7]
-
Fast Reaction Times: The reaction with the phosphite triester is typically rapid, which is advantageous in automated solid-phase synthesis.[6][8]
Disadvantages:
-
Limited Stability: The reagent has limited long-term stability in solution on an automated DNA synthesizer.[6][8][9] This can lead to inconsistent performance and the need for fresh reagent preparation.
-
Byproduct Formation: The sulfurization reaction produces a cyclic sulfoxide (B87167) byproduct that is a potent oxidizing agent and may lead to unwanted side reactions.[10]
-
Suboptimal for RNA Synthesis: It may not exhibit optimal kinetics for the sulfurization of RNA, sometimes requiring longer reaction times compared to other reagents.[6][8]
-
Special Handling: Solutions of the this compound are often recommended to be prepared in silanized glassware to improve stability.[6][11]
Performance Data
The selection of a sulfurizing reagent significantly impacts the efficiency, purity, and overall yield of phosphorothioate oligonucleotide synthesis. The following table summarizes the performance of the this compound in comparison to other common sulfurizing agents.
| Reagent | Chemical Name | Typical Concentration & Time (DNA) | Typical Concentration & Time (RNA) | Key Advantages | Key Disadvantages |
| This compound | 3H-1,2-benzodithiol-3-one 1,1-dioxide | 0.05 M for 60-240s[11] | 0.05 M for 4 min[11] | High efficiency, fast reaction time[6] | Limited stability in solution on the synthesizer[6][11], may not have optimal kinetics for RNA sulfurization[11] |
| DDTT (Sulfurizing Reagent II) | 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione | 0.05 M for 60s[6] | 0.05 M for 4-6 min[6] | Improved performance and stability over this compound, does not require silanized glassware[6] | |
| PADS | Phenylacetyl Disulfide | 0.2 M in 1:1 (v/v) acetonitrile (B52724) and 3-picoline for 60-120s[10] | Not specified | Cost-effective for large-scale production, highly efficient with "aged" solutions[10][11] | Requires an "aged" solution for optimal performance[11] |
| Xanthane Hydride | 3-Amino-1,2,4-dithiazole-5-thione | Not specified | Not specified | Cost-effective alternative for large-scale production[11] | |
| EDITH | 3-Ethoxy-1,2,4-dithiazoline-5-one | 0.05 M for 30s[7] | Not specified | Effective for sulfurization of longer sequences[7] | |
| DtsNH | 1,2,4-Dithiazolidine-3,5-dione | 0.2 M for 5 min[7] | Not specified | Effective at higher concentrations and longer reaction times[7] | Less effective at lower concentrations for longer sequences[7] |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound (3H-1,2-benzodithiol-3-one 1,1-dioxide)
-
Anhydrous acetonitrile
-
Silanized amber glass bottle
Procedure:
-
Weigh the appropriate amount of this compound powder to prepare a 0.05 M solution.
-
In a chemical fume hood, dissolve the reagent in the required volume of anhydrous acetonitrile in a silanized amber glass bottle.
-
Agitate the solution until the reagent is completely dissolved.
-
The freshly prepared solution is now ready for use on an automated DNA/RNA synthesizer.
Note: Due to the limited stability of the this compound in solution on the synthesizer, it is recommended to use a freshly prepared solution for optimal results.[6][8]
Automated Solid-Phase Synthesis of Phosphorothioate Oligonucleotides
This protocol outlines the key steps in a standard solid-phase synthesis cycle for incorporating a phosphorothioate linkage using the this compound.
Instrumentation:
-
Automated DNA/RNA synthesizer
Reagents and Solutions:
-
Controlled pore glass (CPG) solid support with the initial nucleoside attached.
-
Phosphoramidite monomers (DNA or RNA).
-
Activator solution (e.g., tetrazole or a derivative).
-
Capping solution (e.g., acetic anhydride).
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane).
-
0.05 M this compound in anhydrous acetonitrile.
-
Anhydrous acetonitrile (for washing).
Synthesis Cycle:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking solution. The support is then washed with anhydrous acetonitrile.
-
Coupling: The next phosphoramidite monomer, activated by the activator solution, is coupled to the 5'-hydroxyl group of the support-bound nucleoside. The support is then washed with anhydrous acetonitrile.
-
Sulfurization: The freshly prepared 0.05 M this compound solution is delivered to the synthesis column.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of n-1 shortmer sequences. The support is then washed with anhydrous acetonitrile.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Cleavage and Deprotection
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups from the nucleobases and the phosphate backbone are removed using a suitable deprotection solution (e.g., aqueous methylamine (B109427) or ammonium (B1175870) hydroxide).
Purification
The crude phosphorothioate oligonucleotide is typically purified using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product from shorter sequences and other impurities.[12][13]
Visualizations
Caption: Workflow for the synthesis of phosphorothioate oligonucleotides using the this compound.
Conclusion
The this compound remains a cornerstone in the synthesis of therapeutic phosphorothioate oligonucleotides due to its high efficiency and rapid reaction kinetics. However, its limited stability in solution necessitates careful handling and the use of freshly prepared solutions. For applications requiring enhanced stability or for the synthesis of RNA oligonucleotides, alternative reagents such as DDTT may offer advantages. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals in the application of the this compound for the synthesis of high-quality therapeutic oligonucleotides.
References
- 1. Sulfur-Transfer Reagents for Synthesis of Oligonucleotide Phosphorothioates | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. glenresearch.com [glenresearch.com]
- 7. academic.oup.com [academic.oup.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Solid-Phase Synthesis of Phosphorothioates using Beaucage Reagent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of phosphorothioate (B77711) oligonucleotides utilizing the Beaucage reagent. This document is intended to serve as a practical guide for researchers in academia and industry involved in the development of nucleic acid-based therapeutics.
Introduction
Phosphorothioate oligonucleotides (PS-oligos) are synthetic analogs of nucleic acids where one of the non-bridging oxygen atoms in the phosphate (B84403) backbone is replaced by a sulfur atom. This modification confers significant nuclease resistance, a critical attribute for in vivo applications, making PS-oligos a cornerstone of antisense and RNA interference therapies. The solid-phase synthesis of these molecules is a well-established and highly efficient method, amenable to automation. A key step in this process is the sulfurization of the internucleotide phosphite (B83602) triester linkage. The this compound (3H-1,2-benzodithiol-3-one 1,1-dioxide) is a widely used and highly efficient sulfur-transfer agent for this purpose, known for its rapid reaction time and high sulfurization efficiency.
This document outlines the principles of solid-phase PS-oligo synthesis, provides detailed experimental protocols, presents quantitative data on synthesis performance, and includes visual representations of the key chemical and workflow processes.
Principle of Solid-Phase Phosphorothioate Oligonucleotide Synthesis
Solid-phase synthesis involves the sequential addition of nucleotide monomers to a growing oligonucleotide chain that is covalently attached to an insoluble solid support, typically controlled pore glass (CPG) or polystyrene. The synthesis cycle, based on phosphoramidite (B1245037) chemistry, consists of four main steps:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside to expose the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: Activation of a phosphoramidite monomer and its subsequent reaction with the free 5'-hydroxyl group of the growing chain to form a phosphite triester linkage.
-
Sulfurization: Conversion of the unstable phosphite triester to a stable phosphorothioate triester using a sulfurizing agent, such as the this compound.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 shortmers) in subsequent cycles.
This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
Data Presentation
The efficiency of solid-phase phosphorothioate synthesis is evaluated based on several parameters, including coupling efficiency, sulfurization efficiency, final yield, and purity of the crude product. The following tables summarize typical quantitative data obtained during the synthesis of phosphorothioate oligonucleotides using the this compound.
Table 1: Sulfurization Efficiency of this compound
| Oligonucleotide Type | Sequence Length | This compound Concentration | Reaction Time | Sulfurization Efficiency (%) | Reference |
| DNA | 20-mer | 0.05 M in Acetonitrile (B52724) | 30 seconds | >99 | [1] |
| DNA | 6-mer | 0.05 M in Acetonitrile | 30 seconds | >99 | [2] |
| DNA (mixed sequence) | 20-mer | 0.05 M in Acetonitrile | 30 seconds | ~98-99 | [2] |
| RNA | Not Specified | Not Specified | 240 seconds | Similar to DDTT with shorter times | [3] |
Table 2: Typical Yield and Purity of Crude Phosphorothioate Oligonucleotides
| Oligonucleotide Length | Synthesis Scale | Crude Yield (OD Units) | Purity by HPLC (%) | Reference |
| 17-mer | 1 µmol | 25-35% of theoretical | Not specified | [4] |
| 19-mer | 1 µmol | Up to 72 | Not specified | [5] |
| 20-mer | Not Specified | Not specified | >90 (with in-situ capping) | [6] |
Note: Yields and purity can vary significantly depending on the specific sequence, length, synthesis conditions, and purification methods.
Table 3: Comparison of Synthesis Cycles with and without Acetic Anhydride Capping
| Synthesis Cycle | Sulfurizing Agent | Crude Product Yield Increase | Final Purity | Reference |
| 3-Reaction Cycle (in-situ capping) | PADS, ADTT, DDTT | ~9% or higher | Comparable or higher | [6] |
| 4-Reaction Cycle (standard capping) | PADS, ADTT, DDTT | Baseline | Baseline | [6] |
Experimental Protocols
The following protocols provide a detailed methodology for the solid-phase synthesis of phosphorothioate oligonucleotides on an automated DNA/RNA synthesizer.
Reagent Preparation
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).
-
Phosphoramidite Monomers: 0.1 M solutions of desired DNA/RNA phosphoramidites in anhydrous acetonitrile.
-
Activator Solution: 0.45 M 1H-Tetrazole in anhydrous acetonitrile.
-
Sulfurization Reagent: 0.05 M this compound in anhydrous acetonitrile. Note: The this compound has limited stability in solution on the synthesizer; fresh solutions are recommended.[3]
-
Capping Solutions:
-
Cap A: Acetic anhydride/Pyridine/THF.
-
Cap B: 10% N-Methylimidazole in THF.
-
-
Cleavage and Deprotection Solution: Concentrated ammonium (B1175870) hydroxide.
Automated Solid-Phase Synthesis Cycle
The synthesis is performed on a solid support (e.g., CPG) pre-loaded with the 3'-terminal nucleoside in a synthesis column. The following steps are repeated for each nucleotide addition:
-
Detritylation:
-
Flush the column with deblocking solution to remove the 5'-DMT group.
-
Wash the column thoroughly with anhydrous acetonitrile.
-
-
Coupling:
-
Simultaneously deliver the appropriate phosphoramidite monomer solution and activator solution to the column.
-
Allow the coupling reaction to proceed for the recommended time (typically 30-60 seconds for standard DNA monomers).[7]
-
Wash the column with anhydrous acetonitrile.
-
-
Sulfurization:
-
Deliver the 0.05 M this compound solution to the column.
-
Allow the sulfurization reaction to proceed for 30-60 seconds.
-
Wash the column with anhydrous acetonitrile.
-
-
Capping:
-
Deliver Capping A and Capping B solutions to the column to acetylate unreacted 5'-hydroxyl groups.
-
Wash the column with anhydrous acetonitrile.
-
Post-Synthesis Cleavage and Deprotection
-
After the final synthesis cycle, the oligonucleotide is typically synthesized with the 5'-DMT group on ("DMT-on") to aid in purification.[7]
-
Remove the synthesis column from the synthesizer and dry the solid support.
-
Transfer the solid support to a vial and add concentrated ammonium hydroxide.
-
Heat the vial at 55-65°C for the time required to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups (typically 8-16 hours).[8]
-
Cool the vial and transfer the supernatant containing the crude oligonucleotide to a new tube.
Purification
Crude phosphorothioate oligonucleotides are typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The hydrophobicity of the "DMT-on" group allows for excellent separation of the full-length product from shorter failure sequences.
-
RP-HPLC Purification (DMT-on):
-
Equilibrate an RP-HPLC column with a low concentration of acetonitrile in a suitable buffer (e.g., triethylammonium (B8662869) acetate).
-
Load the crude oligonucleotide solution onto the column.
-
Elute with a gradient of increasing acetonitrile concentration. The DMT-on product will elute later than the DMT-off failure sequences.
-
Collect the peak corresponding to the DMT-on product.
-
-
DMT Removal (Post-Purification):
-
Treat the purified DMT-on oligonucleotide with an acidic solution (e.g., 80% acetic acid in water) to remove the DMT group.[7]
-
Desalt the final oligonucleotide product using a suitable method (e.g., ethanol (B145695) precipitation or size-exclusion chromatography).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for solid-phase synthesis of phosphorothioates.
Caption: Sulfurization mechanism of this compound.
References
- 1. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. glenresearch.com [glenresearch.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
Application Notes and Protocols for Large-Scale Synthesis of Phosphorothioate Oligonucleotides using the Beaucage Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Beaucage reagent, chemically known as 3H-1,2-benzodithiol-3-one 1,1-dioxide, is a widely utilized sulfur-transfer agent in the solid-phase synthesis of phosphorothioate (B77711) oligonucleotides (PS-oligos). This modification, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by sulfur, confers nuclease resistance to the oligonucleotide, a critical property for therapeutic applications such as antisense and siRNA-based drugs. This document provides detailed application notes and protocols for the large-scale synthesis of PS-oligos using the this compound, with a focus on multi-gram to kilogram-scale production.
Core Concepts of Solid-Phase Oligonucleotide Synthesis
Large-scale oligonucleotide manufacturing is predominantly based on the solid-phase phosphoramidite (B1245037) method.[1] This process involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support. The synthesis cycle consists of four primary steps:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Addition of the next phosphoramidite monomer.
-
Sulfurization: Conversion of the newly formed phosphite (B83602) triester linkage to a phosphorothioate triester using a sulfurizing agent like the this compound.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant oligonucleotides.[1][2]
Recent studies have shown that byproducts from some sulfurization reagents can also act as capping agents, potentially allowing for a three-step cycle.[2][3]
Large-Scale Synthesis: Key Parameters and Considerations
The transition from bench-scale to large-scale (multi-gram to kilogram) oligonucleotide synthesis requires careful optimization of reaction parameters to maintain high yield and purity.
Reagent Preparation and Handling
A key consideration for the this compound is its stability in solution. While stable as a solid, it has limited long-term stability once dissolved, especially on an automated synthesizer.[4] For large-scale runs, it is advisable to prepare fresh solutions of the this compound in anhydrous acetonitrile (B52724).
Sulfurization Reaction Conditions
The efficiency of the sulfurization step is critical for the final purity of the PS-oligo. Incomplete sulfurization can lead to the formation of undesired phosphodiester linkages. The reaction time and concentration of the this compound are key parameters that need to be optimized depending on the scale and type of oligonucleotide (DNA or RNA).
| Parameter | Recommended Range (DNA Synthesis) | Recommended Range (RNA Synthesis) | Notes |
| This compound Concentration | 0.05 M - 0.2 M in anhydrous acetonitrile | 0.05 M in anhydrous acetonitrile | Higher concentrations may be used to drive the reaction to completion, but can also increase cost. |
| Sulfurization Time | 30 - 60 seconds | 240 seconds (4 minutes) | RNA synthesis requires longer sulfurization times for efficient conversion.[4] |
| Coupling Efficiency | ≥ 97% | ≥ 98% | High coupling efficiency is crucial for minimizing deletion impurities.[5] |
Experimental Protocols
Preparation of 0.05 M this compound Solution
Materials:
-
This compound (3H-1,2-benzodithiol-3-one 1,1-dioxide)
-
Anhydrous acetonitrile
-
Silanized glass bottle suitable for a large-scale synthesizer
Procedure:
-
In a dry, inert atmosphere (e.g., a glove box), weigh the required amount of this compound. For 1 liter of a 0.05 M solution, 10.01 g of this compound is needed.
-
Transfer the solid reagent to the silanized glass bottle.
-
Add the calculated volume of anhydrous acetonitrile to the bottle.
-
Seal the bottle and gently agitate until the reagent is completely dissolved.
-
The solution should be used promptly after preparation for optimal performance.
Large-Scale Solid-Phase Synthesis of a 20-mer Phosphorothioate Oligonucleotide
This protocol is a representative example and may require optimization based on the specific sequence and scale.
Materials and Equipment:
-
Large-scale automated DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside
-
Phosphoramidite solutions (A, C, G, T/U) in anhydrous acetonitrile
-
Activator solution (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole (ETT))
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Capping solutions (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF)
-
0.05 M this compound solution
-
Washing solvent (anhydrous acetonitrile)
-
Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)
Synthesis Cycle:
The following steps are repeated for each nucleotide addition:
-
Deblocking: The solid support is washed with deblocking solution to remove the 5'-DMT group. This is followed by extensive washing with anhydrous acetonitrile.
-
Coupling: The phosphoramidite solution and activator solution are delivered to the synthesis column to couple the next nucleotide. A typical coupling time is 2-5 minutes.
-
Washing: The column is washed with anhydrous acetonitrile to remove unreacted reagents.
-
Sulfurization: The 0.05 M this compound solution is passed through the column. For DNA, a 60-second reaction time is typical. For RNA, this is extended to 240 seconds.[4]
-
Washing: The column is washed with anhydrous acetonitrile.
-
Capping: The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyls.
-
Washing: A final wash with anhydrous acetonitrile prepares the support for the next cycle.
Cleavage, Deprotection, and Purification
-
Upon completion of the synthesis, the solid support is treated with concentrated aqueous ammonia (B1221849) to cleave the oligonucleotide and remove base and phosphate protecting groups.
-
The crude oligonucleotide solution is collected and concentrated.
-
Purification is typically performed using large-scale chromatography, such as reversed-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange chromatography (IEX).[1]
-
The purified oligonucleotide is desalted and lyophilized to yield the final product.
Expected Yields
The yield of purified oligonucleotide is dependent on the synthesis scale and the length of the sequence. The following table provides representative yields for a 25-mer oligonucleotide.[5]
| Synthesis Scale (mmol) | Approximate Purified Product (g) |
| 1 | 2.4 |
| 2 | 4.8 |
| 5 | 12.0 |
Visualizations
Caption: Workflow for large-scale solid-phase synthesis of phosphorothioate oligonucleotides.
Caption: Sulfurization of a phosphite triester using the this compound.
References
Application Notes and Protocols: Beaucage Reagent for the Preparation of Nuclease-Resistant Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligonucleotides have emerged as powerful therapeutic agents, capable of modulating gene expression with high specificity. However, their clinical application is often hindered by their susceptibility to degradation by endogenous nucleases. The introduction of phosphorothioate (B77711) (PS) linkages, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom, significantly enhances nuclease resistance, thereby prolonging the in vivo half-life and therapeutic efficacy of these molecules. The Beaucage reagent, 3H-1,2-benzodithiol-3-one 1,1-dioxide, is a widely used and highly efficient sulfurizing agent for the synthesis of phosphorothioate oligonucleotides via the solid-phase phosphoramidite (B1245037) method.
These application notes provide a comprehensive overview of the use of the this compound in preparing nuclease-resistant oligonucleotides. Detailed protocols for synthesis, purification, and analysis are provided, along with quantitative data on sulfurization efficiency and nuclease stability. Additionally, signaling pathway and experimental workflow diagrams are included to visually represent the underlying mechanisms and processes.
Data Presentation
Table 1: Comparative Sulfurization Efficiency of Various Reagents
The selection of a sulfurizing reagent is critical for the efficient synthesis of high-quality phosphorothioate oligonucleotides. This table provides a comparison of commonly used reagents.
| Reagent | Chemical Name | Typical Concentration & Time (DNA) | Typical Concentration & Time (RNA) | Key Advantages | Key Disadvantages |
| This compound | 3H-1,2-benzodithiol-3-one 1,1-dioxide | 0.05M for 60-240s[1] | 0.05M for 4 min[1] | High efficiency, fast reaction time. | Limited stability in solution on the synthesizer, may not have optimal kinetics for RNA sulfurization.[1] |
| DDTT (Sulfurizing Reagent II) | 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione | 0.05M for 60s | 0.05M for 4-6 min | Improved performance and stability over this compound, especially for RNA. | More expensive than some alternatives. |
| PADS | Phenylacetyl Disulfide | 0.2 M in ACN/3-picoline (1:1) for 60-120s | Not commonly reported | Inexpensive, suitable for large-scale synthesis. | Requires "aging" of the solution for optimal efficiency.[2] |
| Xanthane Hydride | 3-Amino-1,2,4-dithiazole-5-thione | Not specified | Not specified | Does not yield oxidizing byproducts. | Less commonly used than other reagents. |
Note: The optimal concentration and reaction time can vary depending on the synthesizer, specific oligonucleotide sequence, and scale of synthesis.
Table 2: Nuclease Resistance of Phosphorothioate Oligonucleotides
The introduction of phosphorothioate linkages dramatically increases the stability of oligonucleotides in the presence of nucleases.
| Oligonucleotide Type | Biological Medium | Half-life (t½) | Reference |
| Phosphodiester (unmodified) | Human Plasma | ~5 minutes[3] | [3] |
| Phosphorothioate | Human Plasma | 35 to 50 hours[3] | [3] |
| Phosphorothioate | Fetal Bovine Serum | >7 days | [4] |
| Phosphodiester (unmodified) | Fetal Bovine Serum | <5 minutes | [4] |
| Phosphorothioate | Human Serum | >7 days | [4] |
| Phosphodiester (unmodified) | Human Serum | ~3 hours | [4] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of Phosphorothioate Oligonucleotides
This protocol outlines the general steps for synthesizing phosphorothioate oligonucleotides on an automated DNA/RNA synthesizer using the phosphoramidite method and the this compound.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Phosphoramidites of desired bases (A, C, G, T/U)
-
Activator solution (e.g., 0.45 M 1H-Tetrazole in acetonitrile)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Sulfurizing Reagent: 0.05 M this compound in anhydrous acetonitrile
-
Oxidizer solution (for phosphodiester linkages, if any) (e.g., 0.02 M Iodine in THF/Pyridine/Water)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
Procedure:
The synthesis is a cyclical process, with each cycle adding one nucleotide to the growing chain.
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside on the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The next phosphoramidite monomer is activated by the activator solution and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.
-
Sulfurization: The unstable phosphite (B83602) triester linkage is converted to a stable phosphorothioate triester by introducing the this compound solution. The reaction time is typically 60-240 seconds for DNA and 4 minutes for RNA.[1]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This prevents the formation of shorter, "n-1" oligonucleotide impurities.
-
Repeat: Steps 1-4 are repeated for each subsequent nucleotide in the desired sequence.
-
Final Deblocking: After the final coupling and sulfurization/oxidation step, the terminal 5'-DMT group is typically left on (DMT-on) to aid in purification.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed by incubation with a cleavage and deprotection solution (e.g., concentrated ammonium hydroxide (B78521) at 55°C for 8-12 hours).
Protocol 2: Purification of Phosphorothioate Oligonucleotides by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying phosphorothioate oligonucleotides. The DMT-on purification strategy is often employed.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reverse-phase C18 column
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0
-
Buffer B: 0.1 M TEAA in 50% acetonitrile/water
-
Detritylation solution: 80% acetic acid in water
-
Desalting columns (e.g., NAP-10)
Procedure:
-
Sample Preparation: After cleavage and deprotection, the crude oligonucleotide solution is lyophilized and redissolved in an appropriate volume of water.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Buffer B.
-
Inject the crude oligonucleotide sample.
-
Elute the oligonucleotide using a linear gradient of increasing Buffer B concentration. The hydrophobic DMT-on oligonucleotide will elute later than the DMT-off failure sequences.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection: Collect the peak corresponding to the DMT-on phosphorothioate oligonucleotide.
-
Detritylation: Treat the collected fraction with the detritylation solution to remove the DMT group.
-
Desalting: Remove the salts and small molecules from the purified oligonucleotide using a desalting column.
-
Quantification and Analysis: Quantify the purified oligonucleotide by measuring its absorbance at 260 nm and verify its purity and identity by analytical HPLC and mass spectrometry.
Protocol 3: Nuclease Degradation Assay using Polyacrylamide Gel Electrophoresis (PAGE)
This protocol allows for the qualitative and semi-quantitative assessment of the nuclease resistance of phosphorothioate oligonucleotides compared to their unmodified phosphodiester counterparts.
Materials:
-
Phosphorothioate and phosphodiester oligonucleotides
-
Nuclease solution (e.g., fetal bovine serum, snake venom phosphodiesterase, or a specific endonuclease)
-
Reaction buffer
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
TBE buffer (Tris/Borate/EDTA)
-
Formamide (B127407) loading buffer
-
Gel electrophoresis apparatus and power supply
-
Staining solution (e.g., Stains-All or a fluorescent nucleic acid stain)
-
Gel imaging system
Procedure:
-
Reaction Setup:
-
In separate microcentrifuge tubes, mix the oligonucleotide (phosphorothioate or phosphodiester) with the reaction buffer.
-
Add the nuclease solution to initiate the degradation reaction. A control reaction without nuclease should also be prepared.
-
Incubate the reactions at 37°C.
-
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each reaction and immediately quench the enzymatic activity by adding an equal volume of formamide loading buffer and placing the sample on ice.
-
PAGE Analysis:
-
Heat the samples at 95°C for 5 minutes and then place them on ice.
-
Load the samples onto the denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the loading dye has migrated to the desired position.
-
-
Staining and Visualization:
-
Stain the gel with the chosen staining solution.
-
Visualize the gel using an appropriate imaging system.
-
-
Data Analysis: Compare the intensity of the full-length oligonucleotide band at different time points for both the phosphorothioate and phosphodiester oligonucleotides. The phosphorothioate oligonucleotide should show significantly less degradation over time.[4][5]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: RNase H-mediated cleavage of target mRNA by a phosphorothioate antisense oligonucleotide.
Caption: siRNA-induced gene silencing pathway.[6][7][8]
Caption: Experimental workflow for the synthesis and quality control of phosphorothioate oligonucleotides.
References
- 1. glenresearch.com [glenresearch.com]
- 2. organica1.org [organica1.org]
- 3. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Phosphorothioate Synthesis with Beaucage Reagent
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Beaucage reagent for the synthesis of phosphorothioate (B77711) oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its primary function?
A1: The this compound, chemically known as 3H-1,2-benzodithiol-3-one 1,1-dioxide, is a sulfur-transfer reagent.[1] Its primary function in oligonucleotide synthesis is to convert phosphite (B83602) triesters into phosphorothioate triesters.[2] This is a critical step in producing nuclease-resistant phosphorothioate oligonucleotides, which are widely used in antisense therapeutics.[1][2][3]
Q2: What are the common signs of suboptimal sulfurization with this compound?
A2: Suboptimal sulfurization can manifest in several ways. The most common indicator is the presence of an undesired phosphodiester linkage as a by-product due to incomplete sulfurization.[4] Analysis of the crude oligonucleotide product by techniques such as reverse-phase HPLC or 31P NMR can reveal the presence of these impurities.[3][4] In HPLC, you may observe a peak corresponding to the n-1 oligonucleotide, which can result from incomplete stepwise sulfurization leading to deletions.[5]
Q3: My phosphorothioate synthesis yield is low. What are the potential causes and how can I improve it?
A3: Low yield in phosphorothioate synthesis can stem from several factors. A primary cause is the limited stability of the this compound in solution, especially once it is on the DNA synthesizer.[6][7][8] To mitigate this, it is recommended to prepare fresh solutions of the reagent. Another factor can be the reaction time. For DNA synthesis, a reaction time of 60-240 seconds with a 0.05M solution is typical.[6] However, for RNA synthesis, which is generally more challenging, a longer sulfurization time of up to 4 minutes or more may be necessary to achieve high efficiency.[5][6][7] The choice of solvent can also impact the reaction's efficiency.[3]
Q4: I'm observing a significant amount of n-1 species in my final product. What could be the reason?
A4: The presence of n-1 species, or deletions, is often a result of incomplete sulfurization of the phosphite linkage.[5] If the sulfurization is not complete, the unstable phosphite bond can be cleaved during the subsequent acidic detritylation step, leading to a truncated sequence.[7] To address this, ensure your this compound solution is fresh and consider increasing the sulfurization time or concentration.
Q5: Is the this compound suitable for RNA phosphorothioate synthesis?
A5: While the this compound can be used for RNA phosphorothioate synthesis, it may not have optimal kinetics for this application and can be more sluggish compared to its performance with DNA.[5][6][7][8] Achieving high sulfurization efficiency for RNA often requires longer reaction times.[5][7] For demanding RNA synthesis, alternative reagents like 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) may offer improved performance and stability.[7]
Q6: How should I prepare and store the this compound solution?
A6: The this compound is typically supplied as a powder. A common concentration for the working solution is 0.05 M in anhydrous acetonitrile (B52724).[6] Due to its limited stability in solution on the synthesizer, it is advisable to use freshly prepared solutions.[6][7][8] For storage of the solid reagent, it is recommended to keep it at -20°C for up to one year or at -80°C for up to two years.[9] Using silanized glassware can help improve the stability of the solution.[6]
Q7: Are there any alternatives to the this compound?
A7: Yes, several alternative sulfur-transfer reagents are available. Some common alternatives include Phenylacetyl Disulfide (PADS), Xanthane Hydride, and 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT).[3][6][10] DDTT, in particular, is often preferred for its improved stability in solution and better performance in RNA sulfurization.[1][7] PADS is a cost-effective option for large-scale synthesis.[3][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low overall yield of phosphorothioate oligonucleotide | 1. Degraded this compound solution.2. Insufficient sulfurization time, especially for RNA.3. Suboptimal reagent concentration. | 1. Prepare a fresh solution of this compound in anhydrous acetonitrile.2. Increase the sulfurization time. For DNA, 60-240s is typical; for RNA, consider >4 minutes.[6][7]3. Ensure the reagent concentration is optimal (typically 0.05M).[6] |
| Presence of phosphodiester (P=O) linkages in the final product | Incomplete sulfurization reaction. | 1. Increase the sulfurization reaction time.2. Confirm the concentration and freshness of the this compound solution.3. Consider using an alternative sulfurizing reagent like DDTT for more challenging sequences or RNA synthesis.[7] |
| Significant n-1 peak observed in HPLC analysis | Incomplete sulfurization leading to cleavage at the phosphite linkage during the detritylation step.[5] | 1. Optimize the sulfurization step by increasing reaction time and/or using a fresh reagent solution.2. Ensure anhydrous conditions during the coupling and sulfurization steps. |
| Precipitate formation in the this compound solution on the synthesizer | The this compound has limited stability in solution on the synthesizer.[4][8] | 1. Use a freshly prepared solution for each synthesis run.2. Employ silanized glassware for the reagent bottle to improve stability.[6] |
| Poor performance with RNA synthesis compared to DNA synthesis | This compound has slower kinetics for sulfurizing RNA linkages.[5][7] | 1. Significantly increase the sulfurization time (e.g., 4-6 minutes).[6][8]2. Consider switching to a reagent optimized for RNA synthesis, such as DDTT.[5][7] |
Experimental Protocols
Standard Protocol for Phosphorothioate Synthesis using this compound
This protocol outlines the key steps for introducing a phosphorothioate linkage during solid-phase oligonucleotide synthesis.
-
Reagent Preparation : Prepare a 0.05 M solution of this compound in anhydrous acetonitrile. It is recommended to use silanized glassware to enhance the stability of the solution.[6]
-
Phosphoramidite (B1245037) Coupling : Perform the standard phosphoramidite coupling step to add the next nucleotide to the growing oligonucleotide chain.
-
Washing : After the coupling step, wash the solid support thoroughly with anhydrous acetonitrile to remove any unreacted phosphoramidite and activator.
-
Sulfurization Step : Deliver the 0.05 M this compound solution to the synthesis column. Allow the reaction to proceed for the optimized duration (e.g., 60-240 seconds for DNA, 4 minutes or longer for RNA).[6][7]
-
Washing : Wash the solid support extensively with anhydrous acetonitrile to remove residual this compound and by-products.
-
Capping : Proceed with the standard capping step to block any unreacted 5'-hydroxyl groups.
-
Cycle Repetition : Repeat the cycle of deblocking, coupling, washing, sulfurization, washing, and capping for each subsequent nucleotide addition.
Visualizations
Caption: Automated solid-phase synthesis cycle for phosphorothioate oligonucleotides.
Caption: Troubleshooting workflow for improving phosphorothioate synthesis yield.
References
- 1. Development of Phosphorothioate DNA and DNA Thioaptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beaucage's Reagent (When you need some sulfur in your DNA, trust Beaucage) | ScienceBlogs [scienceblogs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sulfur-Transfer Reagents for Synthesis of Oligonucleotide Phosphorothioates | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Beaucage Reagent Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Beaucage reagent (3H-1,2-benzodithiol-3-one 1,1-dioxide) in their experiments, particularly in the synthesis of phosphorothioate (B77711) oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound?
The this compound is widely used as a sulfur-transfer agent in the solid-phase synthesis of oligonucleotide phosphorothioates via the phosphoramidite (B1245037) method.[1][2][3] It efficiently converts the phosphite (B83602) triester linkage to a more nuclease-resistant phosphorothioate triester.[4]
Q2: What is the most common side product in reactions involving the this compound?
The most prevalent side product is the corresponding phosphodiester linkage, which arises from incomplete sulfurization of the phosphite triester intermediate.[5][6] This can lead to heterogeneity in the final oligonucleotide product, containing a mix of phosphorothioate and phosphodiester linkages.[6]
Q3: What are other potential, less common side products or impurities?
While the phosphodiester linkage is the most common impurity directly related to the sulfurization step, other process-related impurities can arise during oligonucleotide synthesis. These can include:
-
n-1 Deletion Sequences: Incomplete sulfurization can lead to cleavage of the phosphite linkage in a subsequent acidic step, resulting in the formation of shorter oligonucleotides (n-1 mers).[1][7]
-
Oxidative Byproducts: The cyclic sulfoxide (B87167) byproduct formed during the sulfurization reaction is a potent oxidizing agent, which may contribute to inconsistent reagent performance.
-
Acrylonitrile (B1666552) Adducts: During the deprotection step of the 2-cyanoethyl protecting group on the phosphate, acrylonitrile can be generated as a byproduct, which may lead to unwanted side reactions.[8]
Q4: How stable is the this compound in solution?
The this compound has limited long-term stability when dissolved in acetonitrile (B52724) and placed on a DNA synthesizer.[1][2][7] This instability can lead to a decrease in sulfurization efficiency over time. It is often recommended to use freshly prepared solutions or alternative, more stable sulfurizing reagents if long synthesis runs are planned.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using the this compound.
Issue 1: Low Sulfurization Efficiency / Presence of Phosphodiester Impurities
-
Symptom: Analysis of the synthesized oligonucleotide (e.g., by HPLC or mass spectrometry) shows a significant peak corresponding to the phosphodiester version of the product.[6]
-
Possible Causes:
-
Degraded this compound: The reagent solution may have degraded due to prolonged storage on the synthesizer.[1][2][7]
-
Insufficient Reaction Time: The time allowed for the sulfurization step may be too short, especially for sterically hindered or RNA linkages.[1][7]
-
Low Reagent Concentration: The concentration of the this compound may be too low for efficient sulfurization.
-
Poor Reagent Quality: The solid this compound may be of low purity.
-
-
Solutions:
-
Use Fresh Reagent: Prepare a fresh solution of the this compound before starting the synthesis.
-
Increase Reaction Time: Extend the sulfurization time. For some applications, a time of up to 4 minutes may be necessary to achieve high efficiency.[7]
-
Optimize Concentration: A concentration of 0.05 M to 0.1 M in acetonitrile is commonly used.[5][9] For difficult sequences, a higher concentration may be required.[1]
-
Consider Alternative Reagents: For applications requiring high stability or efficiency, especially in RNA synthesis, consider using alternative sulfurizing reagents such as DDTT (Sulfurizing Reagent II) or PADS.[1][2]
-
Issue 2: Presence of n-1 Deletion Sequences
-
Symptom: The final product analysis shows a significant amount of shorter oligonucleotides, specifically missing one nucleotide (n-1).[1]
-
Possible Cause: This is often a direct consequence of incomplete sulfurization. The unreacted phosphite triester is unstable and can be cleaved during the subsequent acidic detritylation step.[7]
-
Solution: Address the root cause of low sulfurization efficiency as detailed in "Issue 1." By improving the sulfurization step, the formation of n-1 deletion sequences will be minimized.
Data on Sulfurization Efficiency
The following table summarizes the reported sulfurization efficiencies of the this compound under various conditions, often in comparison to other sulfurizing agents.
| Sulfurizing Reagent | Concentration | Reaction Time | Sulfurization Efficiency | Notes |
| This compound | 0.05 M | 30 seconds | ~98-99% | For a mixed 20mer oligodeoxyribonucleotide.[5] |
| This compound | 0.05 M | 240 seconds (4 min) | Good performance | Required for U-TBDMS phosphoramidites.[7] |
| This compound | 0.05 M | 60 seconds | Incomplete sulfurization | Observed in U-TOM-RNA synthesis, leading to n-1 peaks.[1] |
| EDITH | 0.05 M | 30 seconds | ~98-99% | For a mixed 20mer oligodeoxyribonucleotide.[5] |
| DDTT | 0.05 M | 60-240 seconds | Good performance | More efficient than this compound under the same conditions.[7] |
Experimental Protocols
Protocol: Standard Sulfurization Cycle in Oligonucleotide Synthesis
This protocol describes a typical sulfurization step using the this compound during automated solid-phase oligonucleotide synthesis.
-
Reagent Preparation: Prepare a 0.05 M solution of this compound in anhydrous acetonitrile. It is recommended to use a silanized bottle to improve solution stability, though some sources suggest it is not strictly necessary for short-term use.
-
Phosphoramidite Coupling: Following the coupling of the phosphoramidite monomer to the solid support-bound oligonucleotide, the column is washed with acetonitrile.
-
Sulfurization Step: The this compound solution is delivered to the synthesis column and allowed to react for a specified time. A typical starting point is 60 seconds for DNA synthesis. This time may need to be optimized (extended) for RNA synthesis or for sequences known to be difficult to sulfurize.[1][7]
-
Washing: After the sulfurization reaction, the column is thoroughly washed with acetonitrile to remove excess reagent and byproducts.
-
Capping: The subsequent capping step is performed to block any unreacted 5'-hydroxyl groups.
Workflow and Logic Diagrams
Caption: Troubleshooting workflow for common issues in this compound reactions.
This diagram illustrates the logical flow for diagnosing and resolving common problems encountered when using the this compound, primarily focusing on the issue of incomplete sulfurization and its consequences.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. pure.au.dk [pure.au.dk]
- 4. Phosphorothioate RNA Analysis by NETD Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Quantification of synthetic errors during chemical synthesis of DNA and its suppression by non-canonical nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of oligonucleotides containing conformationally constrained bicyclo[3.1.0]hexane pseudosugar analogs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting incomplete sulfurization with Beaucage reagent
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing incomplete sulfurization during oligonucleotide synthesis using Beaucage reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary symptoms of incomplete sulfurization in my oligonucleotide synthesis?
A1: The most common indicators of incomplete sulfurization are the presence of undesired oxygenated phosphodiester (P=O) linkages and the appearance of n-1 and shorter deletion sequences in your final product analysis.[1][2] During ion-exchange HPLC analysis, incomplete sulfurization can manifest as a significant "n-1" peak, which results from the cleavage of the un-sulfurized, acid-sensitive phosphite (B83602) linkage in the subsequent detritylation step.[1][2]
Q2: My synthesis of a DNA oligonucleotide is showing low sulfurization efficiency. What is the most likely cause?
A2: While this compound is generally efficient for DNA synthesis, incomplete sulfurization can still occur.[3] The primary cause is often the degradation of the reagent solution. This compound has limited stability once prepared in acetonitrile (B52724) and placed on the synthesizer.[2][3] Using a freshly prepared solution from solid this compound is a critical first step in troubleshooting.
Q3: I am synthesizing an RNA oligonucleotide and observing very poor results with this compound. Why is this happening?
A3: Sulfurizing RNA linkages is known to be much more difficult than sulfurizing DNA linkages when using this compound.[2][3] The reagent exhibits sluggish reaction kinetics with RNA phosphoramidites, often requiring significantly longer reaction times to achieve high efficiency.[1][2] For many RNA syntheses, especially those involving TBDMS-protected phosphoramidites, standard sulfurization times are insufficient.[1]
Q4: How can I improve the sulfurization efficiency when using this compound for difficult sequences?
A4: To improve efficiency, the most effective parameter to adjust is the sulfurization time. Increasing the contact time between the this compound and the solid-support-bound oligonucleotide can significantly improve results.[1] For particularly challenging sequences, such as those rich in purines (especially guanine) or certain RNA monomers, extended contact times are often necessary.[2][3]
Q5: My this compound solution was prepared last week. Can I still use it?
A5: It is strongly discouraged. This compound has relatively poor stability in solution once installed on a DNA synthesizer.[2][3] For optimal and consistent results, it is best practice to prepare a fresh solution of the reagent for each synthesis run or at frequent intervals. The reagent is most stable when stored as a powder in a silanized amber bottle.[2][3]
Q6: Are there alternative reagents I should consider if I cannot achieve complete sulfurization with this compound?
A6: Yes, for challenging syntheses, particularly with RNA, alternative sulfurizing reagents may provide better results. 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT), also known as Sulfurizing Reagent II, is a common alternative that demonstrates faster kinetics and higher efficiency, especially for RNA sulfurization.[1][2] Other reagents like Phenylacetyl Disulfide (PADS) and xanthane hydride are also used.[4][5]
Troubleshooting Guides
Issue 1: High Levels of n-1 Deletion Products in HPLC Analysis
This issue directly points to a failure in the sulfurization step. The unreacted phosphite triester is unstable and cleaves during the acidic detritylation step, preventing further chain elongation and resulting in a truncated n-1 sequence.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for high n-1 impurity.
Issue 2: Presence of Phosphodiester (P=O) Linkages Detected by ³¹P NMR or LC-MS
This indicates that the phosphite triester intermediate is being oxidized to a phosphodiester by trace amounts of water or other oxidants instead of being converted to a phosphorothioate (B77711) by the this compound.
-
Ensure Anhydrous Conditions: Verify the dryness of your acetonitrile and all other reagents and lines on the synthesizer. Moisture will compete with the sulfurization reaction.
-
Increase Reagent Equivalents/Time: As with n-1 issues, increasing the sulfurization time is the primary solution.[1] This ensures the sulfurization reaction proceeds to completion before any side reactions can occur.
-
Confirm Reagent Integrity: Use freshly prepared this compound. An older, partially decomposed solution will have lower potency.[2][3]
Data Summary
Table 1: Comparison of Sulfurization Times for this compound vs. DDTT (Sulfurizing Reagent II) with TBDMS-RNA Phosphoramidites
| Reagent (Concentration) | Sulfurization Time | Outcome | Reference |
| This compound (0.05M) | 60 - 120 seconds | Decreasing coupling efficiency | [1] |
| This compound (0.05M) | 240 seconds (4 min) | Performed well | [1] |
| DDTT (0.05M) | 60 - 240 seconds | Performed well across the range | [1] |
Key Experimental Protocols
Protocol 1: Ion-Exchange (IEX) HPLC Analysis of Oligonucleotides
This protocol is essential for assessing the purity of the synthesized oligonucleotide and identifying failure products like n-1 sequences or mixed-oxidation species.[1]
-
Column: Dionex DNAPac PA200 polymeric ion exchange column (4.6x250mm) or equivalent.
-
Buffer A: 25mM TRIS, 10mM Sodium Perchlorate, pH 7.4, 20% acetonitrile.
-
Buffer B: 25mM TRIS, 600mM Sodium Perchlorate, pH 7.4, 20% acetonitrile.
-
Sample Preparation: Dissolve the cleaved and deprotected oligonucleotide in water or a low-salt buffer to a concentration of 5-20 A₂₆₀/mL.
-
Gradient: 0-60% Buffer B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Temperature: Room temperature for simple sequences; 60°C for longer or complex sequences.[1]
Protocol 2: Standard Phosphoramidite (B1245037) Synthesis Cycle with Sulfurization
The following diagram illustrates the key steps in a single cycle of solid-phase oligonucleotide synthesis, highlighting where the sulfurization step occurs. Incomplete sulfurization at Step 3 leads to degradation in Step 1 of the subsequent cycle.
Caption: The phosphoramidite synthesis cycle.
References
Optimizing Beaucage reagent reaction temperature and time
Welcome to the technical support center for the Beaucage reagent. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of this compound in oligonucleotide synthesis, with a specific focus on optimizing reaction temperature and time.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration and solvent for this compound?
A1: The standard recommendation is to prepare a 0.05M solution of this compound in anhydrous acetonitrile (B52724).[1] For example, you can dissolve 1 gram of the reagent in 100 mL of anhydrous acetonitrile.[1] It is crucial to use a silanized bottle to prevent degradation of the reagent and potential clogging of synthesizer lines.[1][2]
Q2: What is the optimal reaction temperature for the sulfurization step with this compound?
A2: The sulfurization reaction using this compound is designed to be performed at ambient temperature as part of the standard automated oligonucleotide synthesis cycle. There is no evidence in the reviewed literature to suggest that optimizing the temperature is a common practice or provides any significant advantages. It is generally recommended to follow the instrument manufacturer's protocols, which operate at room temperature. Altering the temperature could potentially impact the stability of the reagent and the phosphoramidite (B1245037) chemistry.
Q3: How long should the sulfurization step be when using this compound?
A3: The optimal sulfurization time can vary depending on the type of nucleic acid (DNA or RNA) and the specific sequence. For DNA synthesis, a reaction time of 30-60 seconds is often sufficient.[2][3] For more challenging syntheses, such as long oligonucleotides, a slightly longer time may be beneficial. For RNA synthesis, which is generally more sluggish, a longer reaction time of up to 4 minutes may be required to achieve high sulfurization efficiency.[4] It is advisable to optimize this parameter for your specific application.
Q4: I am observing a significant amount of n-1 species in my final product. What could be the cause?
A4: The presence of n-1 species, which are deletion mutations, is often a result of incomplete sulfurization of the phosphite (B83602) triester intermediate.[4] If the sulfurization is not complete, the unstable phosphite linkage can be cleaved during the subsequent acidic deblocking step of the next cycle.[4] To address this, you can try increasing the sulfurization time or ensuring the freshness and correct concentration of your this compound solution.
Q5: My this compound solution appears cloudy or has precipitated. What should I do?
A5: this compound has limited stability in solution, especially once it is on the DNA synthesizer.[2][3][4] Precipitation is a known issue and can lead to clogging of the reagent lines.[1] If you observe precipitation, it is best to discard the solution and prepare a fresh batch. To minimize this issue, prepare only the amount of solution needed for the synthesis run and do not store it on the instrument for extended periods.[3] Using a silanized bottle is also recommended to improve stability.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low coupling efficiency | 1. Incomplete sulfurization leading to oligo degradation.[4] 2. Degraded this compound. 3. Sub-optimal reaction time. | 1. Increase the sulfurization wait time in the synthesis protocol. 2. Prepare a fresh solution of this compound. 3. Refer to the data tables below to optimize the sulfurization time for your specific type of synthesis (DNA or RNA). |
| Presence of n-1 peaks (deletion sequences) in HPLC/MS | Incomplete sulfurization of the phosphite linkage.[4] | Increase the sulfurization time. For RNA, this could be up to 4 minutes.[4] Ensure the this compound solution is fresh and at the correct concentration (0.05M). |
| Precipitation in the this compound bottle or clogged lines | The this compound has limited stability in acetonitrile solution on the synthesizer.[2][3][4] | 1. Prepare fresh reagent solution before each synthesis run. 2. Use a silanized glass bottle for the reagent.[1][2] 3. After synthesis, flush the reagent line thoroughly with anhydrous acetonitrile.[1] |
| Presence of phosphate (B84403) (P=O) linkages in a phosphorothioate (B77711) (P=S) synthesis | Incomplete sulfurization and subsequent oxidation by the capping reagent or trace oxygen. | Ensure the sulfurization step is performed before the capping step in your synthesis cycle.[1][5] Increase the sulfurization time to drive the reaction to completion. |
Data Presentation
Table 1: Recommended Sulfurization Times for this compound (0.05M)
| Nucleic Acid Type | Protecting Group | Recommended Sulfurization Time | Expected Efficiency |
| DNA | Standard (Bz-A, dmf-G, Ac-C) | 30 - 60 seconds | >99% per step[2] |
| RNA | TBDMS | 240 seconds (4 minutes) | ~98%[4] |
| RNA | TOM | 240 seconds (4 minutes) | ~97-98%[4] |
Table 2: Comparison of Sulfurizing Reagents for RNA Synthesis (Poly-U Sequence)
| Reagent (0.05M) | Sulfurization Time | Coupling Efficiency |
| This compound | 60 seconds | Lower (significant n-1 peak)[3] |
| This compound | 240 seconds (4 minutes) | High[4] |
| DDTT | 60 - 240 seconds | Consistently High[4] |
Experimental Protocols
Preparation of 0.05M this compound Solution
-
Use a silanized glass bottle appropriate for your DNA synthesizer.
-
Weigh the required amount of solid this compound. For a 100 mL solution, this will be approximately 1 gram.
-
Transfer the solid reagent into the silanized bottle.
-
Add the calculated volume of anhydrous acetonitrile to achieve a final concentration of 0.05M (e.g., 100 mL for 1g of reagent).[1]
-
Gently swirl the bottle to dissolve the reagent completely.
-
Install the bottle on the designated port of the DNA synthesizer.
Standard Sulfurization Cycle on an Automated Synthesizer
The following describes a typical sulfurization step within a standard phosphoramidite synthesis cycle.
-
Phosphoramidite Coupling: The 5'-hydroxyl group of the growing oligonucleotide chain reacts with the activated phosphoramidite monomer.
-
Sulfurization: The freshly formed phosphite triester linkage is converted to a phosphorothioate triester.
-
The this compound solution (0.05M in acetonitrile) is delivered to the synthesis column.
-
The solution is allowed to react for the specified time (e.g., 30-240 seconds).
-
The column is then flushed with acetonitrile to remove excess reagent.
-
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps. Note: It is crucial that the sulfurization step is performed before capping to prevent competitive oxidation of the phosphite triester.[1][5]
-
Deblocking (Detritylation): The 5'-DMT protecting group of the newly added nucleotide is removed with a mild acid (e.g., trichloroacetic acid in dichloromethane) to prepare for the next coupling cycle.
Visualizations
Caption: Automated phosphoramidite synthesis cycle for phosphorothioate oligonucleotides.
Caption: Troubleshooting decision tree for this compound issues.
References
- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. academic.oup.com [academic.oup.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Technical Support Center: Beaucage Reagent in Acetonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and troubleshooting of Beaucage reagent (3H-1,2-benzodithiol-3-one 1,1-dioxide) in acetonitrile (B52724) solutions used for oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration and solvent for this compound in oligonucleotide synthesis?
A1: The standard recommendation is to use a 0.05 M solution of this compound in anhydrous acetonitrile.[1] To prepare this, dissolve 1 gram of the reagent in 100 mL of anhydrous acetonitrile.[2][3]
Q2: How should I prepare and store my this compound solution?
A2: It is crucial to use anhydrous acetonitrile to minimize degradation. To improve solution stability, it is highly recommended to use silanized amber bottles for both preparation and storage.[2][3] Many suppliers provide the powdered reagent along with an appropriate silanized bottle for this purpose.[2][3] Once prepared, the solution should be stored under an inert atmosphere (e.g., argon) to prevent exposure to moisture and oxygen. While this compound is relatively stable in a well-sealed silanized amber bottle, its stability decreases once placed on a DNA synthesizer.[2][3] For long-term storage of the solid reagent, refrigeration is recommended.[4]
Q3: What is the expected shelf life of a this compound solution in acetonitrile?
A3: While specific quantitative data is limited, it is widely acknowledged that this compound has relatively poor stability in solution once on a DNA synthesizer.[1][2][3] For this reason, many researchers prefer to prepare the solution fresh. If stored properly in a silanized amber bottle under an inert atmosphere, the solution may be stable for a limited time. However, for critical applications, it is best to use a freshly prepared solution.
Q4: What are the signs of this compound degradation?
A4: A primary indicator of degradation is a decrease in sulfurization efficiency during oligonucleotide synthesis. This can manifest as an increase in the proportion of phosphodiester linkages (P=O) instead of the desired phosphorothioate (B77711) linkages (P=S). Incomplete sulfurization can lead to the accumulation of deletion sequences (n-1 mers).[2] Visually, a color change in the solution may also indicate degradation, although this is not a definitive measure.
Troubleshooting Guide
Problem: Low Sulfurization Efficiency
Low sulfurization efficiency is a common issue that can arise from the degradation of the this compound. This leads to the formation of undesired phosphodiester linkages in the oligonucleotide product.
Possible Causes and Solutions
| Cause | Recommended Action |
| Degraded this compound Solution | Prepare a fresh 0.05 M solution of this compound in anhydrous acetonitrile using a silanized bottle. |
| Suboptimal Reaction Time | For DNA synthesis, a sulfurization time of 60 to 240 seconds is typical.[1] For RNA synthesis, which is generally more sluggish, a longer reaction time of up to 4-6 minutes may be necessary.[1][2] |
| Moisture Contamination | Ensure that anhydrous acetonitrile is used for solution preparation and that the DNA synthesizer lines are dry. Moisture can hydrolyze the phosphite (B83602) triester intermediate before sulfurization. |
| Reagent Delivery Issues | Verify that the reagent is being delivered correctly to the synthesis column. Check for any blockages or leaks in the synthesizer's fluidics system. |
| Sequence-Specific Difficulties | Stretches of certain nucleoside residues, particularly purines, can be more difficult to sulfurize.[2] In such cases, extending the sulfurization time or using a more concentrated solution may be beneficial. |
Experimental Protocols
Protocol 1: Preparation of 0.05 M this compound Solution
Materials:
-
This compound powder
-
Anhydrous acetonitrile
-
Silanized amber glass bottle with a screw cap containing a septum-safe liner
Procedure:
-
In a dry, inert atmosphere (e.g., a glove box), weigh out the required amount of this compound. For a 0.05 M solution, this is approximately 1 g per 100 mL of solvent.
-
Transfer the powder to the silanized amber bottle.
-
Add the appropriate volume of anhydrous acetonitrile to the bottle.
-
Seal the bottle tightly and gently swirl until the reagent is completely dissolved.
-
If not for immediate use, flush the headspace of the bottle with argon before sealing.
-
Store in a cool, dark place. For use on a DNA synthesizer, connect the bottle to the appropriate reagent port.
Protocol 2: Quality Control of this compound Solution by HPLC
Objective: To assess the purity of the this compound solution and detect the presence of degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50:50 acetonitrile:water and ramping to 95:5 acetonitrile:water over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a fresh standard solution of high-purity this compound in anhydrous acetonitrile at a known concentration (e.g., 0.05 M).
-
Dilute a sample of the this compound solution to be tested to the same concentration as the standard.
-
Inject the standard solution and obtain the chromatogram. The main peak corresponds to the intact this compound.
-
Inject the test sample solution and obtain the chromatogram.
-
Compare the chromatogram of the test sample to the standard. The appearance of new peaks or a significant decrease in the area of the main peak relative to the standard indicates degradation. The purity can be estimated by calculating the peak area percentage of the main peak.
Visualizations
Caption: Plausible reaction and degradation pathway of this compound.
Caption: Troubleshooting workflow for low sulfurization efficiency.
Caption: Logical flow for a this compound stability study.
References
Degradation pathways of the Beaucage reagent on a DNA synthesizer
Welcome to the technical support center for the Beaucage reagent (3H-1,2-benzodithiol-3-one 1,1-dioxide). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this reagent on a DNA synthesizer.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary function of the this compound in DNA synthesis?
A1: The this compound is a sulfurizing agent used in the automated solid-phase synthesis of oligonucleotides. Its primary role is to convert the phosphite (B83602) triester linkage, formed during the coupling step of phosphoramidite (B1245037) chemistry, into a phosphorothioate (B77711) (PS) linkage.[1] This modification replaces a non-bridging oxygen atom in the phosphate (B84403) backbone with a sulfur atom, conferring increased resistance to nuclease degradation, which is a desirable property for many therapeutic oligonucleotides.[2]
Q2: What are the main advantages of using the this compound?
A2: The this compound is widely used due to its high efficiency and fast reaction time in the sulfurization step of oligonucleotide synthesis.[1][2]
Q3: What is the primary challenge associated with the use of the this compound?
A3: The most significant challenge is its limited stability in solution, particularly once it is loaded onto a DNA synthesizer.[1][2][3] While the powdered reagent is stable, its solution in acetonitrile (B52724) can degrade, leading to issues during synthesis.[1][2]
Q4: What causes the degradation of the this compound in solution?
A4: The primary cause of degradation is hydrolysis due to the presence of trace amounts of water in the acetonitrile solvent. This instability is a well-documented drawback of the reagent.
Q5: How quickly does the this compound degrade on a DNA synthesizer?
II. Troubleshooting Guide
This section addresses common problems encountered during oligonucleotide synthesis when using the this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Sulfurization Efficiency (Presence of Phosphodiester Linkages) | 1. Degraded this compound: The reagent has lost its activity due to hydrolysis. 2. Insufficient Reagent Concentration: The concentration of the active reagent is too low. 3. Inadequate Reaction Time: The time allowed for the sulfurization step is too short. | 1. Use a Freshly Prepared Solution: Prepare a new solution of the this compound in anhydrous acetonitrile. Do not store the solution on the synthesizer for extended periods. 2. Ensure Proper Concentration: The recommended concentration is typically 1g per 100mL of anhydrous acetonitrile.[1][2] 3. Optimize Sulfurization Time: For RNA synthesis, which can be more sluggish, a longer sulfurization time of up to 4 minutes may be necessary to achieve high efficiency.[3] |
| Appearance of n-1 Deletion Products in HPLC Analysis | Incomplete Sulfurization: Failure to sulfurize the phosphite triester linkage in a given cycle leads to its cleavage during the subsequent acidic detritylation step. This results in a truncated oligonucleotide, which appears as an "n-1" peak on HPLC analysis.[2] | This issue is directly linked to low sulfurization efficiency. Follow the solutions provided above to ensure complete and efficient sulfurization at each cycle. |
| Precipitate Formation in the Reagent Bottle | Hydrolysis of the this compound: The reagent is reacting with residual moisture in the acetonitrile or the synthesizer lines, leading to the formation of insoluble byproducts.[4] | 1. Use Anhydrous Acetonitrile: Ensure the acetonitrile used to dissolve the this compound is of the highest quality and is anhydrous. 2. Use Silanized Glassware: Store the this compound solution in a silanized amber bottle to minimize contact with moisture and light.[1][2] 3. Prepare Fresh Solutions: As a best practice, prepare only the amount of reagent solution needed for the immediate synthesis runs. |
| Inconsistent Synthesis Results | Variable Activity of the this compound: The activity of the reagent solution is decreasing over time while on the synthesizer. | Monitor the performance of the reagent solution regularly. If a decline in sulfurization efficiency is observed, replace it with a fresh solution. For applications requiring high consistency, consider using a more stable sulfurizing agent such as 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT), also known as Sulfurizing Reagent II.[1][5] |
III. Degradation Pathways and Byproducts
The primary degradation pathway for the this compound on a DNA synthesizer is hydrolysis. While the exact structures of all degradation byproducts are not extensively detailed in readily available literature, the process involves the reaction of the this compound with water. This reaction compromises the structural integrity of the molecule, rendering it ineffective as a sulfur-transfer agent. The formation of a precipitate suggests that at least one of the degradation products has low solubility in acetonitrile.[4]
References
How to minimize byproduct formation with Beaucage reagent
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation when using the Beaucage reagent for the sulfurization of oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the this compound in oligonucleotide synthesis?
The this compound (3H-1,2-benzodithiol-3-one 1,1-dioxide) is a sulfur-transfer reagent used in the phosphoramidite (B1245037) method of oligonucleotide synthesis.[1][2] Its primary function is to convert the unstable phosphite (B83602) triester linkage, formed during the coupling step, into a more stable phosphorothioate (B77711) (PS) linkage.[3] This modification replaces a non-bridging oxygen atom with a sulfur atom, conferring resistance to nuclease degradation, which is crucial for therapeutic applications like antisense oligonucleotides and siRNAs.[2][3][4]
Q2: What are the most common byproducts observed when using the this compound?
The most significant byproduct of concern is the formation of a native phosphodiester (P=O) linkage instead of the desired phosphorothioate (P=S) linkage.[5][6] This occurs due to incomplete sulfurization.[3] Another potential byproduct, 3H-2,1-benzoxanthiolan-3-one-1-oxide, can be formed during the reaction and may act as an oxidizing agent, further contributing to the formation of phosphodiester linkages.[5] These undesired linkages can lead to the accumulation of n-1 deletion sequences and other process-related impurities.[3][7]
Q3: How can I detect the presence of phosphodiester byproducts in my synthesized oligonucleotide?
The presence of phosphodiester byproducts can be identified using analytical techniques such as ion-exchange high-performance liquid chromatography (IE-HPLC) and 31P NMR. In IE-HPLC, oligonucleotides containing phosphodiester linkages will have different retention times compared to the fully phosphorothioated product, often appearing as n-1, n-2, etc., peaks.[3] 31P NMR spectroscopy can also distinguish between phosphorothioate and phosphodiester linkages based on their different chemical shifts.[3][6]
Troubleshooting Guide
Problem: High levels of phosphodiester (P=O) linkages are detected in my final product.
This issue typically stems from incomplete or inefficient sulfurization. Below are potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time | The sulfurization reaction may not have gone to completion. Increase the reaction time with the this compound. For DNA, a duration of 60-240 seconds is common, while RNA may require longer times, such as 4 minutes or more.[3][8] |
| Reagent Degradation | The this compound has limited stability in solution, especially when on the synthesizer.[2][3][9] Prepare a fresh 0.05 M solution of the reagent in anhydrous acetonitrile (B52724) for each synthesis run.[8] Store the powdered reagent in a dry environment and use silanized glassware for the solution to enhance stability.[8][9] |
| Suboptimal Reagent Concentration | A concentration that is too low can lead to incomplete sulfurization. Ensure the this compound is prepared at the recommended concentration, typically 0.05 M in anhydrous acetonitrile.[3][8] |
| Difficult Sequences | Certain sequences, particularly those with stretches of purine (B94841) residues (e.g., guanosine), can be more challenging to sulfurize.[9] For such sequences, consider increasing the reaction time or using a more robust sulfurizing reagent. |
| Inefficient RNA Sulfurization | RNA is generally more difficult to sulfurize than DNA.[2][9] When synthesizing phosphorothioate RNA, it is crucial to use extended reaction times (e.g., 4-6 minutes).[8][9] For demanding RNA syntheses, an alternative reagent like DDTT may provide better results.[3][9] |
Data Summary: this compound vs. DDTT
For applications requiring high efficiency, especially in RNA synthesis, considering an alternative sulfurizing reagent may be beneficial. 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT), also known as Sulfurizing Reagent II, is a common alternative with improved stability and performance.[3][9]
| Parameter | This compound | DDTT (Sulfurizing Reagent II) |
| Typical Concentration | 0.05 M in anhydrous acetonitrile[3][8] | 0.05 M in acetonitrile or acetonitrile/pyridine[8] |
| Typical DNA Sulfurization Time | 60-240 seconds[8] | 60 seconds[8][9] |
| Typical RNA Sulfurization Time | ≥ 4 minutes; can be sluggish[3][8][9] | 4-6 minutes; generally more efficient than Beaucage[8][9] |
| Solution Stability on Synthesizer | Limited; fresh solution recommended[2][3][9] | More stable than this compound[3][9] |
| Key Advantage | High efficiency and fast reaction time for DNA[9] | Improved stability and performance, especially for RNA synthesis[3][9] |
| Key Disadvantage | Limited solution stability; may not have optimal kinetics for RNA[3][8] | May require pyridine (B92270) for dissolving, which has a strong odor[5] |
Experimental Protocols
Protocol 1: Preparation and Use of this compound for Sulfurization
This protocol outlines the standard procedure for preparing and using the this compound in automated solid-phase oligonucleotide synthesis.
Materials:
-
This compound (3H-1,2-benzodithiol-3-one 1,1-dioxide)
-
Anhydrous acetonitrile
-
Silanized amber glass bottle[9]
Procedure:
-
Reagent Preparation: Prepare a 0.05 M solution of the this compound by dissolving the appropriate amount of the powder in anhydrous acetonitrile. This should be done in a silanized amber glass bottle to improve solution stability.[8][9] For example, to prepare 100 mL of solution, dissolve 1.0 g of this compound (MW: 200.23 g/mol ) in 100 mL of anhydrous acetonitrile.
-
Synthesizer Setup: Load the freshly prepared this compound solution onto the designated reagent port of the DNA/RNA synthesizer.
-
Sulfurization Step: Following the phosphoramidite coupling step in the synthesis cycle, deliver the this compound solution to the synthesis column.
-
Reaction Time: Allow the sulfurization reaction to proceed for the optimized duration.
-
Washing: After the reaction is complete, thoroughly wash the synthesis column with anhydrous acetonitrile to remove any excess reagent and byproducts.[8]
-
Proceed to Capping: Continue with the standard capping step of the synthesis cycle.[8]
Visualizations
Caption: Workflow of oligonucleotide synthesis highlighting the critical sulfurization step.
Caption: Troubleshooting workflow for minimizing phosphodiester byproduct formation.
References
- 1. Sulfur-Transfer Reagents for Synthesis of Oligonucleotide Phosphorothioates | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Beaucage's Reagent (When you need some sulfur in your DNA, trust Beaucage) | ScienceBlogs [scienceblogs.com]
- 5. polyorginc.com [polyorginc.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchfeatures.com [researchfeatures.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
Technical Support Center: Beaucage Reagent Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the Beaucage reagent, with a particular focus on the effects of water content.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its primary application?
The this compound, chemically known as 3H-1,2-benzodithiol-3-one 1,1-dioxide, is a widely used sulfurizing agent in the solid-phase synthesis of oligonucleotides.[1][2][3] Its primary function is to convert phosphite (B83602) triester intermediates into phosphorothioate (B77711) triesters, creating phosphorothioate (PS) linkages in the oligonucleotide backbone.[3] These PS linkages are resistant to nuclease degradation, making them valuable for therapeutic applications such as antisense oligonucleotides.[1][4]
Q2: What are the known stability issues with the this compound?
The primary stability concern with the this compound is its limited stability in solution, particularly once it is prepared in acetonitrile (B52724) and placed on an automated DNA synthesizer.[1][2][5] While the solid reagent is stable when stored properly, its solution-state stability is comparatively poor, and degradation can occur over a couple of days, often observed as the formation of a precipitate.[6]
Q3: How does water content in the solvent affect the stability of the this compound?
Water is a significant contributor to the degradation of the this compound. Phosphoramidite chemistry, in general, is highly sensitive to moisture, and the solvents used, such as acetonitrile, must be anhydrous (typically <30 ppm water). The presence of water can lead to the hydrolysis of the this compound, reducing its efficacy as a sulfurizing agent. This degradation can result in incomplete sulfurization during oligonucleotide synthesis, leading to the formation of undesired phosphodiester linkages.[4][5]
Q4: How should the this compound and its solutions be handled and stored?
-
Solid Reagent: The solid this compound should be stored in a cool, dry place, protected from moisture.
-
Solutions: Solutions of the this compound in anhydrous acetonitrile should be prepared fresh whenever possible. It is recommended to use silanized glassware to improve solution stability.[1][2] If a solution is to be stored, it should be for a short period in a tightly sealed, anhydrous environment. Due to its limited stability on a DNA synthesizer, it is advisable to use the solution promptly after preparation.[1][2][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low sulfurization efficiency (presence of phosphodiester linkages) | Degradation of the this compound due to moisture in the acetonitrile. | - Use fresh, high-quality anhydrous acetonitrile (<30 ppm water).- Prepare a fresh solution of the this compound before each synthesis run.- Ensure all reagent lines on the synthesizer are dry. |
| Insufficient reaction time. | For DNA synthesis, a reaction time of 60 to 240 seconds is typical. For the more challenging sulfurization of RNA, a longer time of at least 4 minutes may be necessary.[5] | |
| Precipitate formation in the this compound solution | Degradation of the reagent, likely due to hydrolysis. | Discard the solution and prepare a fresh one using anhydrous acetonitrile. The precipitate indicates that the reagent is no longer fully active.[6] |
| Inconsistent synthesis results with phosphorothioates | Gradual degradation of the this compound solution on the synthesizer. | Monitor the age of the reagent solution on the instrument. For critical syntheses, use a freshly prepared solution. Consider using a more stable sulfurizing reagent if consistent issues persist. |
Quantitative Data Summary
| Parameter | Observation | Reference |
| Solution Stability in Acetonitrile | A 0.05 M solution in acetonitrile shows a significant precipitate after 2 days, even in silanized bottles. | [6] |
| On-Synthesizer Stability | Described as having "relatively poor stability" and "lacks long-term stability" once installed on a DNA synthesizer. | [1][2][5] |
| Comparative Stability | Newer sulfurizing reagents like DDTT (Sulfurizing Reagent II) are reported to have significantly better solution stability. | [1][2] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Acetonitrile with Varying Water Content
Objective: To qualitatively and semi-quantitatively assess the degradation of the this compound in acetonitrile with known amounts of added water over time.
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile (<10 ppm water)
-
Deionized water
-
Silanized amber vials with septa
-
HPLC system with a UV detector
-
³¹P NMR spectrometer (optional)
Methodology:
-
Preparation of "Wet" Acetonitrile:
-
Prepare a series of acetonitrile solutions with varying water content (e.g., 50 ppm, 100 ppm, 200 ppm, 500 ppm, and 1000 ppm). This can be done by adding a calculated volume of deionized water to a known volume of anhydrous acetonitrile.
-
-
Preparation of this compound Solutions:
-
Prepare a 0.05 M solution of the this compound in each of the "wet" acetonitrile solutions and in the anhydrous acetonitrile (as a control).
-
Work quickly to minimize exposure to atmospheric moisture.
-
Dispense the solutions into the silanized amber vials and seal them immediately.
-
-
Incubation:
-
Store the vials at room temperature, simulating the conditions on a DNA synthesizer.
-
-
Monitoring Degradation:
-
Visual Inspection: At regular intervals (e.g., 0, 24, 48, 72, and 96 hours), visually inspect the vials for the formation of any precipitate.
-
HPLC Analysis:
-
At each time point, take an aliquot from each vial and analyze it by reverse-phase HPLC.
-
Use a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with a small amount of a buffering agent like triethylammonium (B8662869) acetate).
-
Monitor the chromatogram for the appearance of new peaks corresponding to degradation products and a decrease in the area of the peak corresponding to the intact this compound.
-
-
³¹P NMR Analysis (Optional):
-
If available, ³¹P NMR can be used to monitor the reaction of the this compound with a phosphite triester in the presence of water. A decrease in the efficiency of the sulfurization reaction over time would indicate degradation of the reagent.
-
-
Visualizations
Proposed Hydrolysis Pathway of this compound
Caption: Proposed degradation pathway of the this compound in the presence of water.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of the this compound.
References
Technical Support Center: Purification of Beaucage Reagent Reaction Products
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and purification strategies for products synthesized using the Beaucage reagent, primarily focusing on phosphorothioate (B77711) oligonucleotides (PS-ONs).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of phosphorothioate oligonucleotides.
Q1: Why does my phosphorothioate oligonucleotide show a broad peak or multiple peaks on HPLC?
A1: This is a common observation and is typically due to the presence of diastereomers. The this compound introduces a chiral phosphorus center at each phosphorothioate linkage. For an oligonucleotide with 'n' phosphorothioate linkages, there is a potential for 2^n diastereomers.[1] These stereoisomers have very similar physicochemical properties but can be partially resolved by chromatography, leading to broadened or split peaks.[1]
-
Troubleshooting Steps:
-
Confirm with Mass Spectrometry: Use ESI-MS to confirm that the broad peak corresponds to the correct mass of the full-length product. A single mass peak corresponding to the target molecule despite a broad chromatographic peak is a strong indicator of diastereomer presence.[1]
-
Optimize Chromatography: While complete separation of all diastereomers is often impractical, optimizing chromatographic conditions can sharpen peaks. For IP-RP HPLC, adjusting the ion-pairing agent (e.g., using tributylamine) and temperature can help suppress diastereomer separation to yield a sharper peak for the main product. For AEX, the use of chaotropic salts and organic modifiers can improve peak shape.
-
Q2: How can I identify and remove shorter failure sequences (n-1, n-2) from my product?
A2: Shorter sequences, or "shortmers," are common impurities resulting from incomplete coupling during solid-phase synthesis.[2]
-
Identification:
-
Anion-Exchange Chromatography (AEX): AEX is highly effective at separating oligonucleotides based on chain length due to the charge difference from the phosphate (B84403) backbone. Shorter sequences will elute earlier than the full-length product (FLP).[2][3]
-
Mass Spectrometry (MS): LC-MS analysis will clearly show peaks with masses corresponding to the deletion of one or more nucleotide bases.
-
-
Purification Strategy:
Q3: My analysis shows impurities with the same length as my product but with a different mass. What could they be?
A3: These are often modified full-length products. Common modifications include:
-
Incomplete Sulfurization (P=O impurities): If the sulfurization step with the this compound is inefficient, some phosphodiester (P=O) linkages will remain instead of phosphorothioate (P=S) linkages. This results in a product with a mass difference of -16 Da for each P=O bond. These can be difficult to separate by IP-RP HPLC but may be resolved using AEX chromatography.[4]
-
Adducts: Side reactions during synthesis or deprotection can lead to the formation of adducts. A common example is the N3-cyanoethyl adduct on thymine (B56734) residues, formed from acrylonitrile, a byproduct of cyanoethyl protecting group removal.[5] Other potential adducts can arise from reagents used in synthesis.
-
Depurination/Deamination: Acidic conditions during detritylation can sometimes lead to the loss of a purine (B94841) base (depurination), creating an abasic site. Subsequent workup can lead to chain cleavage or other modifications. Deamination of bases can also occur.[4][6]
-
Troubleshooting and Removal:
-
Optimize Synthesis: Ensure the this compound is fresh and stable in solution, as its degradation can lead to inefficient sulfurization.[3]
-
Optimize Deprotection: To avoid cyanoethyl adducts, consider a pre-deprotection step with a mild base in an organic solvent (e.g., 10% diethylamine (B46881) in acetonitrile) to remove the cyanoethyl groups while the oligonucleotide is still on the solid support.
-
Chromatographic Separation: High-resolution AEX or IP-RP HPLC methods can often separate these modified impurities. Method development, including changes in pH, salt type, and organic modifier, may be necessary.
-
Q4: My sample recovery is low after purification. What are the possible causes and solutions?
A4: Low recovery can stem from several factors related to the hydrophobic nature of phosphorothioate oligonucleotides.
-
Non-specific Binding: The increased hydrophobicity of PS-ONs can cause them to bind irreversibly to chromatographic resins, especially reversed-phase media.
-
Aggregation: PS-ONs have a tendency to form aggregates, which can lead to poor chromatographic performance and loss of material.
-
Troubleshooting Steps:
-
Add Organic Modifiers: For AEX chromatography, adding an organic solvent like acetonitrile (B52724) (e.g., 20%) to the mobile phase can disrupt hydrophobic interactions, improve solubility, and significantly increase recovery.
-
Use Chaotropic Salts: In AEX, using chaotropic salts like sodium perchlorate (B79767) (NaClO4) or sodium bromide (NaBr) can reduce the "salting-out" effect and improve the solubility of hydrophobic molecules, leading to better recovery and peak shape.
-
Elevate Temperature: Running the chromatography at a higher temperature (e.g., 40-60°C) can help break up secondary structures and aggregates, improving peak shape and recovery. This is particularly effective in AEX.
-
Data on Purification Performance
The following tables summarize quantitative data from various studies on the purification of phosphorothioate oligonucleotides.
Table 1: Anion-Exchange (AEX) Chromatography Performance
| Scale | Oligonucleotide Length | Purity Achieved | Yield | Key Conditions |
| Preparative | 20-mer | 95% | 65% | WorkBeads 40Q resin, chaotropic additives (ACN, NaClO4) |
| Gram-scale | 24-mer | 96.4% | 70% | Displacement chromatography with POROS HQ/M resin |
| Semi-preparative | 18 to 25-mers | ~96% | ~60% | Displacement chromatography |
Table 2: Ion-Pair Reversed-Phase (IP-RP) HPLC Performance
| Scale | Column Type | Purity Achieved | Yield | Key Conditions |
| Preparative | C18 or Phenyl | High Purity | High Yield | Mass-overloaded injections with optimized ion-pair reagents |
| Analytical | C18 | >95% (from crude) | N/A | Gradient elution with TEA/HFIP buffer system |
Key Experimental Protocols
Protocol 1: Preparative Anion-Exchange Chromatography (AEX) of a 20-mer PS-ON
This protocol is adapted from a study optimizing AEX parameters for PS-ON purification.
-
Column and Buffers:
-
Column: Strong anion-exchange column, such as WorkBeads 40Q or Nuvia HP-Q.[2]
-
Binding Buffer (Buffer A): 10 mM NaOH, 20% Acetonitrile, pH ~12.
-
Elution Buffer (Buffer B): 10 mM NaOH, 1.5 M NaClO4, 20% Acetonitrile, pH ~12.
-
-
Sample Preparation:
-
Dissolve the crude, deprotected PS-ON in the Binding Buffer. If the sample contains particulates, centrifuge or filter it before loading.
-
-
Chromatography Steps:
-
Equilibration: Equilibrate the column with at least 5 column volumes (CV) of Binding Buffer.
-
Loading: Load the prepared sample onto the column. The loading capacity should be determined empirically but can be in the range of 4-20 mg of crude material per mL of resin.[3]
-
Wash: Wash the column with 2-3 CVs of Binding Buffer to remove unbound impurities.
-
Elution: Apply a linear gradient of 0-100% Elution Buffer over 20-30 CVs to elute the bound oligonucleotides. The full-length product is expected to elute in the main peak.
-
Fraction Collection: Collect fractions across the main elution peak.
-
Regeneration: Regenerate the column with 100% Elution Buffer for several CVs, followed by re-equilibration with Binding Buffer.
-
-
Analysis and Pooling:
-
Analyze the collected fractions using analytical HPLC (AEX or IP-RP) and/or ESI-MS to determine the purity of each fraction.
-
Pool the fractions that meet the desired purity specifications.
-
Desalt the pooled fractions using a suitable method like tangential flow filtration (TFF) or size-exclusion chromatography.
-
Protocol 2: Ion-Pair Reversed-Phase HPLC (IP-RP HPLC) Purification
This protocol provides a general guideline for the purification of oligonucleotides using IP-RP HPLC.
-
Column and Buffers:
-
Column: A C8 or C18 reversed-phase column suitable for oligonucleotide separation (e.g., Agilent PLRP-S, YMC-Triart Bio C18).
-
Ion-Pairing Buffer A: 0.1 M Triethylammonium Acetate (TEAA) or 15 mM Triethylamine with 400 mM Hexafluoroisopropanol (HFIP) in water.
-
Elution Buffer B: Buffer A mixed with 50% Acetonitrile.
-
-
Sample Preparation:
-
Dissolve the crude or partially purified oligonucleotide in Buffer A or water. Ensure the sample is fully dissolved.
-
-
Chromatography Steps:
-
Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B) for at least 10 CVs to ensure the ion-pairing reagent has fully coated the stationary phase.
-
Injection: Inject the sample onto the column.
-
Elution: Apply a linear gradient of increasing Buffer B. A typical gradient might be from 5% to 50% Buffer B over 20-30 minutes, depending on the oligonucleotide's length and hydrophobicity.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
-
Post-Purification Processing:
-
Analyze fractions for purity.
-
Pool the desired fractions.
-
Remove the ion-pairing salts and acetonitrile, typically by repeated lyophilization from water or by a desalting step.
-
Visualized Workflows
The following diagrams illustrate key workflows for purification and troubleshooting.
Caption: A typical two-step purification workflow for phosphorothioate oligonucleotides.
Caption: Decision tree for troubleshooting broad peaks in HPLC analysis of PS-ONs.
References
- 1. Chromatography Profile Analysis of Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 2. bio-rad.com [bio-rad.com]
- 3. bio-works.com [bio-works.com]
- 4. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenomenex.com [phenomenex.com]
- 6. pubs.acs.org [pubs.acs.org]
Managing impurities from Beaucage reagent in oligonucleotide synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for managing impurities associated with the use of Beaucage reagent (3H-1,2-Benzodithiol-3-one-1,1-dioxide) in oligonucleotide synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its primary function?
The this compound is a highly efficient sulfurizing agent used in the solid-phase phosphoramidite (B1245037) method of oligonucleotide synthesis.[1][2] Its primary function is to convert the unstable phosphite (B83602) triester linkage, formed during the coupling step, into a more stable phosphorothioate (B77711) (PS) linkage.[3] This is achieved by replacing one of the non-bridging oxygen atoms in the phosphate (B84403) backbone with a sulfur atom. This modification confers resistance to nuclease degradation, which is a critical attribute for therapeutic oligonucleotides like antisense and siRNA drugs.[2][3]
Q2: What are the most common impurities associated with the use of this compound?
The most significant issue related to the this compound is incomplete sulfurization .[2][4] This failure to convert the phosphite triester to a phosphorothioate leads directly to the formation of product-related impurities. Specifically, the unreacted phosphite linkage is unstable and will be cleaved during the subsequent acidic detritylation step of the synthesis cycle.[4] This cleavage results in the formation of truncated or "n-1" deletion sequences, which are missing the nucleotide that failed to be properly sulfurized.[2][5]
Another major challenge is the reagent's limited stability in solution once placed on an automated synthesizer, which can lead to inconsistent performance and a higher rate of incomplete sulfurization over time.[1][2][4]
Q3: Why is my sulfurization efficiency low, especially for RNA synthesis?
Sulfurizing RNA linkages is known to be more difficult than sulfurizing DNA linkages.[1][2] The this compound, while efficient for DNA, exhibits significantly more sluggish reaction kinetics with RNA phosphoramidites.[2][4] This can result in lower sulfurization efficiency and the generation of more n-1 impurities. To achieve high-quality phosphorothioate RNA, much longer reaction times are often required compared to DNA synthesis.[4] Additionally, stretches of purine (B94841) residues (A and G) can be particularly difficult to sulfurize, regardless of the reagent used.[2]
Q4: How does incomplete sulfurization affect my final product?
Incomplete sulfurization is a primary source of n-1 deletion impurities .[2] During the synthesis cycle, if a phosphite triester is not successfully sulfurized, it remains susceptible to cleavage by the acid used in the next detritylation step.[4] This breaks the oligonucleotide chain, terminating the synthesis for that strand. The result is a complex mixture containing the full-length product (FLP) contaminated with shorter sequences, which can be challenging to purify and may pose safety and efficacy concerns in therapeutic applications.[6][7]
Q5: How can I detect impurities from incomplete sulfurization?
Several analytical techniques are used to identify and quantify these impurities:
-
Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RP-LC): This is a powerful method for separating the full-length oligonucleotide from shorter failure sequences like n-1 products.[7]
-
Anion Exchange Chromatography (AEX): An orthogonal separation technique that can also effectively resolve oligonucleotides based on length, allowing for the quantification of deletion sequences.[4][7]
-
Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique provides definitive identification of impurities by measuring their precise mass. It can confirm the presence of n-1 sequences, desulfurization products (phosphate instead of phosphorothioate), and other adducts.[4][8]
-
³¹P NMR Spectroscopy: This technique can be used to evaluate the overall extent of sulfurization in the final product.[4]
Q6: What are the signs of this compound degradation?
The primary sign of degradation is a decrease in sulfurization efficiency, leading to an increase in n-1 impurities observed during product analysis (e.g., via HPLC).[2][4] Because the this compound has poor long-term stability in solution on a synthesizer, it is often supplied as a powder to be dissolved immediately before use.[1][2] If you observe inconsistent results or a progressive decline in synthesis quality over a series of runs using the same bottle of reagent solution, degradation is a likely cause.
Section 2: Troubleshooting Guide
This guide addresses common problems encountered when using the this compound.
Problem: High Levels of n-1 Deletion Sequences in Final Product
-
Possible Cause 1: Incomplete Sulfurization
-
Explanation: The reaction time may be too short for the specific sequence or type of nucleic acid (RNA is more demanding than DNA).[2][4] The concentration of the this compound solution may also be too low.
-
Solution:
-
Optimize Wait Time: For DNA synthesis, a 60-second sulfurization time is often sufficient.[1] For RNA synthesis using TBDMS or TOM-protected amidites, the wait time may need to be extended to 240 seconds (4 minutes) or longer.[4]
-
Verify Concentration: Ensure the reagent is dissolved at the correct concentration, typically 0.05M in acetonitrile.[1]
-
Consider a More Active Reagent: For difficult sequences or RNA synthesis, an alternative reagent like 3-((N,N-dimethyl-aminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT or Sulfurizing Reagent II) may provide higher efficiency with shorter wait times.[2][4]
-
-
-
Possible Cause 2: Reagent Degradation
-
Explanation: The this compound has limited stability once dissolved and placed on the synthesizer.[1][2] Over time, its potency decreases, leading to failed sulfurization steps.
-
Solution:
-
Prepare Fresh Solutions: Always prepare a fresh solution of this compound before starting a new series of syntheses. Avoid using solutions that have been on the synthesizer for an extended period.
-
Proper Storage: Store the powdered reagent in a dry, sealed container at 2-8°C as recommended.[9]
-
-
Logical Workflow for Troubleshooting Low Sulfurization Efficiency
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Beaucage's Reagent (When you need some sulfur in your DNA, trust Beaucage) | ScienceBlogs [scienceblogs.com]
- 4. glenresearch.com [glenresearch.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. researchfeatures.com [researchfeatures.com]
- 7. researchgate.net [researchgate.net]
- 8. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
Validation & Comparative
A Comparative Analysis of Beaucage Reagent and DDTT for Phosphorothioate RNA Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of therapeutic oligonucleotides, the choice of sulfurizing reagent is a critical determinant of yield, purity, and overall process efficiency. This guide provides a detailed comparative study of two prominent sulfurizing agents for RNA synthesis: the well-established Beaucage reagent and the more recent 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT).
The introduction of phosphorothioate (B77711) (PS) linkages in synthetic RNA oligonucleotides is a key modification to enhance their nuclease resistance, a crucial attribute for therapeutic applications such as antisense oligonucleotides and siRNAs. The conversion of the phosphite (B83602) triester to a phosphorothioate triester is achieved through a sulfurization step during solid-phase synthesis. The efficiency of this step is paramount for the successful synthesis of high-quality, full-length phosphorothioate RNA.
Performance Comparison: this compound vs. DDTT
Experimental data consistently demonstrates that while both this compound and DDTT are effective for the sulfurization of RNA, DDTT offers significant advantages in terms of reaction kinetics, stability, and overall efficiency, particularly with the sterically hindered 2'-O-protected ribonucleoside phosphoramidites used in RNA synthesis.
| Parameter | This compound | DDTT (Sulfurizing Reagent II) | Key Observations |
| Chemical Name | 3H-1,2-benzodithiol-3-one 1,1-dioxide | 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione | - |
| Typical Concentration | 0.05 M in anhydrous acetonitrile (B52724) | 0.05 M - 0.1 M in anhydrous acetonitrile or acetonitrile/pyridine | DDTT offers more flexibility in concentration depending on the sequence.[1][2] |
| Sulfurization Time (RNA) | ~4 - 6 minutes | ~2 - 6 minutes | DDTT generally allows for shorter sulfurization times to achieve high efficiency.[3][4][5][6] |
| Coupling Efficiency (RNA) | Can be sluggish, may lead to n-1 impurities with shorter sulfurization times.[4][6] | Approaches or exceeds 99% with optimized conditions.[3] | DDTT consistently demonstrates higher coupling efficiencies, especially with challenging sequences.[3] |
| Stability in Solution | Limited long-term stability on the synthesizer.[3][6] | Stable for over 6 months in solution, does not require silanized glassware.[1][3] | DDTT's enhanced stability is a significant advantage for automated synthesis. |
| Purity of Final Product | May require longer reaction times to minimize (n-1) shortmers.[4] | Generally results in higher purity and lower levels of phosphodiester (P=O) linkages.[1] | The higher efficiency of DDTT translates to a cleaner crude product profile. |
| Oxidation Byproducts | Low | Very low (<2% for 20-mer oligodeoxynucleotide phosphorothioates).[1] | DDTT's structure, lacking an oxygen atom, contributes to minimal oxidation.[1] |
Experimental Protocols
The following protocols outline the key steps in a standard automated solid-phase RNA synthesis cycle, highlighting the sulfurization step with either this compound or DDTT.
Standard Solid-Phase Phosphorothioate RNA Synthesis Cycle
The synthesis of RNA oligonucleotides on a solid support follows a four-step cycle for each nucleotide addition:
-
Detritylation (De-blocking): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside to expose the 5'-hydroxyl group for the next coupling reaction. This is typically achieved using a solution of a mild acid, such as trichloroacetic acid in dichloromethane.
-
Coupling: The activated phosphoramidite (B1245037) monomer is added to the de-protected 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is catalyzed by an activator, such as 5-(ethylthio)-1H-tetrazole (ETT).
-
Sulfurization: The newly formed phosphite triester linkage is converted to a more stable phosphorothioate triester. This step is critical for the introduction of the desired backbone modification.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants (n-1 shortmers) in subsequent cycles.
This cycle is repeated until the desired RNA sequence is assembled.
Sulfurization Step with this compound
-
Reagent Preparation: Prepare a 0.05 M solution of this compound in anhydrous acetonitrile. It is recommended to use silanized glassware to enhance the stability of the solution.[7]
-
Sulfurization: Following the coupling step, the this compound solution is delivered to the synthesis column.
-
Reaction Time: A sulfurization time of 4 to 6 minutes is typically required for efficient sulfurization of RNA linkages.[3][6]
-
Washing: The column is thoroughly washed with anhydrous acetonitrile to remove excess reagent and byproducts before proceeding to the capping step.
Sulfurization Step with DDTT
-
Reagent Preparation: Prepare a 0.05 M to 0.1 M solution of DDTT in anhydrous acetonitrile or a mixture of anhydrous acetonitrile and pyridine.[1][2] For difficult-to-sulfurize sequences, such as those with stretches of purine (B94841) residues, a higher concentration of 0.1 M may be beneficial.[1][2]
-
Sulfurization: After the coupling step, the DDTT solution is introduced into the synthesis column.
-
Reaction Time: A reaction time of 2 to 6 minutes is generally sufficient for high-efficiency sulfurization.[4][5][6] For some sequences, a time of 4 minutes at 0.05 M is recommended.[1][2]
-
Washing: The column is washed extensively with anhydrous acetonitrile before the capping step.
Mandatory Visualizations
Experimental Workflow: Solid-Phase Phosphorothioate RNA Synthesis
Caption: Automated solid-phase synthesis cycle for phosphorothioate RNA.
Logical Relationship: Comparison of Sulfurizing Reagents
Caption: Performance comparison of this compound and DDTT.
References
A Comparative Guide to Alternatives for Oligonucleotide Sulfurization: Moving Beyond the Beaucage Reagent
For researchers, scientists, and professionals in drug development, the synthesis of high-quality phosphorothioate (B77711) oligonucleotides (PS-oligos) is a critical process. The introduction of a sulfur atom into the phosphodiester backbone, a process known as sulfurization, imparts nuclease resistance to these therapeutic molecules. While the Beaucage reagent has long been a staple for this chemical transformation, a new generation of sulfurizing agents offers significant advantages in terms of efficiency, stability, and cost-effectiveness. This guide provides an objective comparison of the leading alternatives, supported by experimental data, to inform the selection of the optimal reagent for your research and development needs.
Performance Comparison of Sulfurizing Reagents
The choice of a sulfur transfer reagent is a pivotal parameter that directly influences the yield, purity, and overall success of PS-oligo synthesis. The following table summarizes the performance of prominent alternatives to the this compound based on key experimental metrics.
| Reagent | Chemical Name | Typical Concentration & Time (DNA) | Typical Concentration & Time (RNA) | Sulfurization Efficiency | Key Advantages | Key Disadvantages |
| This compound | 3H-1,2-benzodithiol-3-one 1,1-dioxide | 0.05 M for 60-240s[1] | 0.05 M for 4 min[1] | >96%[2] | High efficiency, fast reaction time.[1] | Limited stability in solution on the synthesizer, potential for precipitation.[1][3] |
| DDTT | 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione | 0.05 M for 60s[1] | 0.05 M for 4-6 min[1][4] | >99% | Improved performance and stability over this compound, particularly for RNA sulfurization.[5] | Can be more expensive than other alternatives.[6] |
| PADS | Phenylacetyl Disulfide | 0.2 M for 3 min[1][7] | Not specified | >99.9% (with "aged" solution)[8][9] | Cost-effective for large-scale synthesis, high efficiency.[1] | Requires an "aging" period for optimal performance.[8][9] |
| Xanthane Hydride (ADTT) | 3-amino-1,2,4-dithiazole-5-thione | 0.02 M for rapid reaction[1] | Not specified | >99%[10] | Efficient, stable in various solvents, and relatively low cost.[10] | May have lower solubility in acetonitrile (B52724) compared to other reagents.[10] |
| EDITH | 3-ethoxy-1,2,4-dithiazoline-5-one | 0.05 M for 30s[11][12] | Not specified | Effective for sulfurization[11][12] | Rapid and efficient sulfurization, stable in solution.[3][11][12] | Less commonly cited in recent large-scale synthesis literature compared to PADS and DDTT. |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are generalized protocols for the sulfurization step in solid-phase oligonucleotide synthesis using the discussed reagents.
General Oligonucleotide Synthesis Cycle
The synthesis of oligonucleotides on a solid support follows a cyclical four-step process:
-
De-blocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Addition of the next phosphoramidite (B1245037) monomer.
-
Sulfurization/Oxidation: Conversion of the phosphite (B83602) triester to a phosphorothioate triester (sulfurization) or a native phosphodiester (oxidation).
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmers.
Sulfurization Protocol for DDTT
-
Reagent Preparation: Prepare a 0.05 M solution of DDTT in a mixture of anhydrous acetonitrile and pyridine.[1]
-
Sulfurization Step: Following the coupling step, deliver the DDTT solution to the synthesis column.
-
Reaction Time: Allow the reaction to proceed for 60 seconds for DNA oligonucleotides and 4-6 minutes for RNA oligonucleotides.[1][4]
-
Washing: Thoroughly wash the column with anhydrous acetonitrile to remove excess reagent and byproducts.
-
Proceed to Capping: Continue with the capping step of the synthesis cycle.
Sulfurization Protocol for PADS
-
Reagent Preparation: Prepare a 0.2 M solution of Phenylacetyl Disulfide (PADS) in a 1:1 (v/v) mixture of anhydrous acetonitrile and 3-picoline.[1] For optimal performance, it is recommended to "age" the solution for at least one day prior to use.[8]
-
Sulfurization Step: After the coupling reaction, deliver the PADS solution to the synthesis column.
-
Reaction Time: A reaction time of 3 minutes is generally sufficient for complete sulfurization.[1][7]
-
Washing: Wash the column with anhydrous acetonitrile.
-
Proceed to Capping: Continue with the capping step.
Sulfurization Protocol for Xanthane Hydride (ADTT)
-
Reagent Preparation: Prepare a 0.02 M solution of Xanthane Hydride in a 9:1 (v/v) mixture of anhydrous acetonitrile and pyridine.[13]
-
Sulfurization Step: After coupling, introduce the Xanthane Hydride solution to the synthesis column.
-
Reaction Time: The reaction is generally rapid; however, the optimal time should be determined empirically for the specific synthesizer and scale.
-
Washing: Wash the column with anhydrous acetonitrile.
-
Proceed to Capping: Continue with the capping step of the synthesis cycle.
Sulfurization Protocol for EDITH
-
Reagent Preparation: Prepare a 0.05 M solution of EDITH in anhydrous acetonitrile.
-
Sulfurization Step: Following the coupling step, deliver the EDITH solution to the synthesis column.
-
Reaction Time: Allow the reaction to proceed for 30 seconds.[11][12]
-
Washing: Wash the column thoroughly with anhydrous acetonitrile.
-
Proceed to Capping: Continue to the next step in the synthesis cycle.
Visualizing the Workflow and Reagent Structures
To better understand the process and the chemical players involved, the following diagrams illustrate the solid-phase oligonucleotide synthesis cycle and the chemical structures of the discussed sulfurizing reagents.
Caption: Automated solid-phase synthesis cycle for phosphorothioate oligonucleotides.
Caption: Chemical structures of common oligonucleotide sulfurizing reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. academic.oup.com [academic.oup.com]
- 4. DDTT | 1192027-04-5 [chemicalbook.com]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. empbiotech.com [empbiotech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing phenylacetyl disulfide (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US6096881A - Sulfur transfer reagents for oligonucleotide synthesis - Google Patents [patents.google.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Use of 1,2,4-dithiazolidine-3,5-dione (DtsNH) and 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) for synthesis of phosphorothioate-containing oligodeoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Xanthane Hydride 6846-35-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Researcher's Guide to Validating Phosphorothioate Bond Formation in Oligonucleotides
For researchers, scientists, and drug development professionals navigating the complexities of therapeutic oligonucleotide development, the precise and reliable validation of phosphorothioate (B77711) (PS) bond formation is a critical analytical challenge. This guide provides an objective comparison of the leading analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate techniques for your research needs.
The replacement of a non-bridging oxygen with a sulfur atom in the phosphate (B84403) backbone of an oligonucleotide, creating a phosphorothioate linkage, is a cornerstone of therapeutic oligonucleotide design. This modification confers enhanced nuclease resistance, thereby increasing the in vivo stability of these drug candidates. However, the introduction of a chiral center at each PS linkage and the potential for incomplete sulfurization necessitate robust analytical methods to ensure the identity, purity, and quality of the final product.
This guide delves into the most commonly employed analytical techniques for the validation of PS bond formation, including chromatography, mass spectrometry, capillary electrophoresis, and nuclear magnetic resonance spectroscopy. We will explore the principles behind each method, compare their performance based on key analytical parameters, and provide detailed experimental protocols to facilitate their implementation in your laboratory.
Comparative Analysis of Analytical Methods
The choice of an analytical method for validating PS bond formation is often a trade-off between various performance characteristics. The following table summarizes the key quantitative parameters for the most prevalent techniques.
| Analytical Method | Principle | Resolution | Sensitivity | Throughput | Key Application |
| Ion-Exchange Chromatography (AEX/IEC) | Separation based on charge differences. The additional negative charge of the phosphodiester backbone allows for separation of full-length products from shorter failure sequences.[1] | High for length-based impurities.[2] Can resolve oligonucleotides based on the number of PS linkages. | Moderate | Moderate to High | Purity assessment, separation of failure sequences, and analysis of phosphodiester (PO) impurities.[1][3] |
| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Separation based on hydrophobicity. Ion-pairing agents neutralize the negative charge of the phosphate backbone, allowing for interaction with the hydrophobic stationary phase.[4] | High for resolving diastereomers and other closely related impurities.[4] | High | Moderate | Purity analysis, impurity profiling, and is highly compatible with mass spectrometry.[5] |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. Provides precise molecular weight information. | High mass resolution allows for confirmation of successful sulfurization and identification of impurities.[6] | Very High | High | Molecular weight confirmation, sequence verification, and impurity identification.[6] |
| Capillary Gel Electrophoresis (CGE) | Separation based on size in a gel-filled capillary under an electric field.[7][8] | High for size-based separation of oligonucleotides.[9] | High | High | Purity analysis and sizing of oligonucleotides.[8][10] |
| 31P Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of the 31P nucleus. The chemical shift of phosphorus is sensitive to its chemical environment.[11] | Provides distinct signals for phosphodiester and phosphorothioate linkages.[12] | Low | Low | Direct confirmation and quantification of PS vs. PO linkages.[13] |
Experimental Protocols
Ion-Exchange Chromatography (IEC) for Purity Assessment
This protocol is a general guideline for the analysis of phosphorothioate oligonucleotides using a weak anion exchange column.[2]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Weak anion exchange column (e.g., DEAE-based)
Reagents:
-
Mobile Phase A: 20 mM Tris-HCl, pH 7.5
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 7.5
-
Oligonucleotide sample dissolved in Mobile Phase A
Procedure:
-
Equilibrate the column with Mobile Phase A at a flow rate of 1.0 mL/min.
-
Inject 10-20 µL of the oligonucleotide sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 260 nm.
-
The main peak corresponds to the full-length phosphorothioate oligonucleotide, while earlier eluting peaks typically represent shorter failure sequences.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for Impurity Profiling
This protocol outlines a general method for separating a target PS oligonucleotide from its impurities.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) or HPLC system
-
C18 column suitable for oligonucleotide analysis
Reagents:
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water
-
Mobile Phase B: 100 mM TEAA in acetonitrile
-
Oligonucleotide sample dissolved in Mobile Phase A
Procedure:
-
Equilibrate the column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.2 mL/min.
-
Inject 5-10 µL of the oligonucleotide sample.
-
Apply a linear gradient to increase the concentration of Mobile Phase B to 50% over 20 minutes.
-
Monitor the chromatogram at 260 nm.
-
This method can resolve the target oligonucleotide from closely related impurities, such as n-1 and n+1 sequences.
31P NMR for Quantifying Phosphorothioate Content
This protocol provides a direct method for confirming the presence and quantifying the extent of sulfurization.[12]
Instrumentation:
-
NMR spectrometer equipped with a phosphorus probe
Reagents:
-
Deuterated solvent (e.g., D2O)
-
Phosphorothioate oligonucleotide sample
-
Internal standard (e.g., phosphoric acid)
Procedure:
-
Dissolve the oligonucleotide sample in the deuterated solvent.
-
Add a known amount of the internal standard.
-
Acquire the 31P NMR spectrum with proton decoupling.
-
The phosphodiester linkages will typically appear around 0 ppm, while the phosphorothioate linkages will be shifted downfield to approximately 55-60 ppm.[12]
-
The relative integration of these two signal regions allows for the quantification of the degree of sulfurization.
Visualizing Analytical Workflows
To better illustrate the logical flow of analyzing phosphorothioate oligonucleotides, the following diagrams, generated using the DOT language, outline common experimental workflows.
Caption: Workflow for initial purity assessment using IEC/AEX.
Caption: Workflow for detailed impurity profiling via IP-RP-HPLC.
Caption: A comprehensive workflow for oligonucleotide characterization.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Ion-exchange high-performance liquid chromatography analysis of oligodeoxyribonucleotide phosphorothioates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Sequence analysis of phosphorothioate oligonucleotides via matrix-assisted laser desorption ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 9. pnas.org [pnas.org]
- 10. Capillary gel electrophoresis and antisense therapeutics. Analysis of DNA analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 12. Phosphorothioate analogues of 5-phosphoribosyl 1-diphosphate: 31P nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Sulfrizing Reagents for Carbonyl Thionation
For researchers and professionals in drug development and synthetic organic chemistry, the conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S) is a critical transformation. This reaction, known as thionation, opens doors to a wide array of sulfur-containing molecules with unique chemical and biological properties. The choice of sulfurizing agent is paramount to the success of this transformation, directly impacting reaction efficiency, substrate scope, and purification complexity. This guide provides an objective comparison of the most common thionating agents, supported by experimental data, to aid in reagent selection.
Overview of Key Sulfrizing Reagents
The landscape of thionation is dominated by phosphorus-sulfur reagents. The two most established reagents are Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent (LR) . While P₄S₁₀ is a foundational reagent, LR, developed later, offers improved solubility and milder reaction conditions. A significant advancement has been the use of P₄S₁₀ in combination with hexamethyldisiloxane (B120664) (HMDO) , a formulation often referred to as Curphey's Reagent, which has demonstrated high efficiency and simplified product purification.
Performance Comparison: Experimental Data
The efficiency of these reagents is best illustrated through direct comparison. The following table summarizes the performance of Lawesson's Reagent (LR) and the Phosphorus Pentasulfide/Hexamethyldisiloxane (P₄S₁₀/HMDO) combination for the thionation of various amides and ketones.
| Substrate | Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Amides | |||||
| N-Methylbenzamide | P₄S₁₀/HMDO | Toluene (B28343) | 0.5 | 111 | 96 |
| LR | Toluene | 0.5 | 111 | 95 | |
| N,N-Dimethylbenzamide | P₄S₁₀/HMDO | Toluene | 0.5 | 111 | 99 |
| LR | Toluene | 0.5 | 111 | 96 | |
| Benzamide | P₄S₁₀/HMDO | Dioxane | 1.0 | 101 | 92 |
| LR | Dioxane | 1.0 | 101 | 85 | |
| Ketones | |||||
| Acetophenone | P₄S₁₀/HMDO | Toluene | 0.5 | 111 | 95 |
| LR | Toluene | 0.5 | 111 | 93 | |
| Benzophenone | P₄S₁₀/HMDO | Toluene | 0.5 | 111 | 98 |
| LR | Toluene | 0.5 | 111 | 97 |
Data compiled from studies by Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry.
The data indicates that the P₄S₁₀/HMDO reagent combination consistently provides yields that are comparable to, and in some cases superior to, those obtained with Lawesson's Reagent under similar conditions.
Key Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the thionation of an amide using Lawesson's Reagent and the P₄S₁₀/HMDO combination.
Protocol 1: Thionation of N,N-Dimethylbenzamide with Lawesson's Reagent
Materials:
-
N,N-Dimethylbenzamide (1.0 equivalent)
-
Lawesson's Reagent (0.5 equivalents)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for elution
Procedure:
-
To a solution of N,N-Dimethylbenzamide in anhydrous toluene in a round-bottom flask, add Lawesson's reagent.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 0.5-2 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
Purify the resulting residue directly by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure N,N-Dimethylbenzenecarbothioamide.[1]
Protocol 2: Thionation of N-Methylbenzamide with P₄S₁₀/HMDO
Materials:
-
N-Methylbenzamide (1.0 equivalent)
-
Phosphorus Pentasulfide (P₄S₁₀, 0.25 equivalents)
-
Hexamethyldisiloxane (HMDO, 1.25 equivalents)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, suspend the amide and P₄S₁₀ in anhydrous toluene.
-
Add HMDO to the stirred suspension.
-
Heat the mixture to reflux (approximately 111 °C) for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Workup consists of a simple hydrolytic process or filtration through a small pad of silica gel to remove reagent-derived byproducts.[2] The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography if necessary.
Visualizing Workflows and Comparisons
To better illustrate the processes and concepts discussed, the following diagrams have been generated.
Caption: General experimental workflow for a typical thionation reaction.
Caption: Comparison of key features of common sulfurizing reagents.
Conclusion and Recommendations
The choice of a sulfurizing agent is highly dependent on the specific substrate and the desired scale of the reaction.
-
Lawesson's Reagent remains a reliable and effective choice, particularly for small-scale syntheses where its good solubility and milder nature are advantageous.[3] However, the need for chromatographic purification to remove byproducts can be a significant drawback.[2]
-
Phosphorus Pentasulfide (P₄S₁₀) on its own is often a less desirable option due to its poor solubility and the typically harsher conditions required, which can lead to lower yields and side reactions.[3] Its main advantage lies in its low cost and stability at higher temperatures where LR might decompose.
-
The P₄S₁₀/HMDO combination emerges as a highly efficient and practical alternative. It consistently delivers high yields across a broad range of substrates, including those that perform poorly with LR.[2] Its most significant advantage is the simplified workup procedure, which often obviates the need for tedious column chromatography, making it a superior choice for both small and large-scale synthesis.[2]
For researchers seeking high efficiency, a clean reaction profile, and a straightforward purification process, the P₄S₁₀/HMDO reagent system is strongly recommended for the thionation of amides and ketones.
References
Beaucage Reagent vs. PADS: A Comparative Guide to Sulfurizing Reagents in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of therapeutic oligonucleotides, the selection of an appropriate sulfurizing reagent is a critical determinant of yield, purity, and overall process efficiency. This guide provides an in-depth, objective comparison of two commonly employed sulfurizing agents: 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent) and phenylacetyl disulfide (PADS). This analysis is supported by experimental data to facilitate an informed choice for your specific research and development needs.
The introduction of phosphorothioate (B77711) linkages into oligonucleotides, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by sulfur, is a cornerstone of therapeutic oligonucleotide development. This modification confers enhanced resistance to nuclease degradation, thereby increasing the in vivo stability and therapeutic efficacy of antisense oligonucleotides, siRNAs, and other nucleic acid-based drugs.[1] The conversion of the phosphite (B83602) triester to a phosphorothioate triester is achieved through a sulfurization step, a critical stage in solid-phase oligonucleotide synthesis. While numerous sulfurizing reagents have been developed, the this compound and PADS have emerged as prominent choices, each with a distinct profile of advantages and disadvantages.
Performance Comparison: this compound vs. PADS
The choice between the this compound and PADS hinges on a trade-off between reaction kinetics, solution stability, and cost-effectiveness, particularly in the context of large-scale synthesis.
| Parameter | This compound | PADS (Phenylacetyl Disulfide) | Key Considerations |
| Sulfurization Efficiency | High | >99.9% (with "aged" solution); 99.5-99.7% (with fresh solution)[2][3] | "Aged" PADS solutions, which contain polysulfides as the active sulfurizing species, demonstrate superior sulfurization efficiency.[2][3] |
| Reaction Time | Fast (typically 60-240 seconds for DNA)[4] | Slower (typically 60-120 seconds for DNA, but can be longer)[5] | The this compound is known for its rapid reaction kinetics.[6] |
| Solution Stability | Poor on synthesizer; degrades in solution[6][7] | Good, especially "aged" solutions which remain effective for over a month at room temperature[8] | The limited stability of the this compound in solution on an automated synthesizer is a significant operational drawback.[6][7] |
| Byproducts | Forms a potent oxidizing byproduct that can lead to the formation of undesired phosphodiester (P=O) linkages.[9] | The degradation of PADS during "aging" generates a ketene (B1206846) and an acyldisulfide anion.[10] | The oxidizing nature of the this compound's byproduct can compromise the purity of the final oligonucleotide. |
| Cost-Effectiveness | Generally more expensive | More economical, particularly for large-scale synthesis[5] | The lower cost of PADS makes it an attractive option for the manufacture of therapeutic oligonucleotides.[5] |
| Scalability | Suitable for small to medium scale | Highly scalable and used in bulk manufacturing of active pharmaceutical ingredients (APIs)[5] | The stability and cost-effectiveness of PADS are key advantages for large-scale production.[5] |
Reaction Mechanisms and Byproducts
The differing performance characteristics of the this compound and PADS can be attributed to their distinct reaction mechanisms and the nature of their byproducts.
This compound Mechanism
The this compound rapidly transfers a sulfur atom to the phosphite triester. However, a significant drawback is the formation of a cyclic sulfoxide (B87167) byproduct which is a potent oxidizing agent. This byproduct can oxidize other phosphite triesters to the undesired phosphodiester linkage, thereby reducing the purity of the target phosphorothioate oligonucleotide.[9]
Caption: Sulfurization using this compound.
PADS Mechanism and the Importance of "Aging"
The sulfurization mechanism of PADS is more complex and involves an initial "aging" process where the PADS molecule degrades in the presence of a base (e.g., 3-picoline) to form more reactive polysulfides. This degradation proceeds via an E1cB-type elimination, generating a ketene and an acyldisulfide anion.[10] The disulfide anion then attacks another PADS molecule to initiate the formation of polysulfides, which are the active sulfur-transfer agents.[10] This "aging" process is crucial for achieving high sulfurization efficiency.[2][3]
Caption: "Aging" process of PADS to form active sulfurizing species.
Experimental Protocols
The following are generalized experimental protocols for the sulfurization step in solid-phase oligonucleotide synthesis using the this compound and PADS.
This compound Sulfurization Protocol
-
Reagent Preparation: Prepare a 0.05 M solution of this compound in anhydrous acetonitrile (B52724). It is recommended to use silanized glassware to improve the stability of the solution.[4]
-
Sulfurization Step: Following the coupling of the phosphoramidite (B1245037) to the solid support, deliver the this compound solution to the synthesis column.
-
Reaction Time: Allow the reaction to proceed for 60-240 seconds for DNA oligonucleotides and up to 4 minutes for RNA oligonucleotides.[4]
-
Washing: Thoroughly wash the column with anhydrous acetonitrile to remove unreacted reagent and byproducts.
-
Capping: Proceed with the capping step to block any unreacted 5'-hydroxyl groups.
PADS Sulfurization Protocol
-
Reagent Preparation: Prepare a 0.2 M solution of PADS in a 1:1 (v/v) mixture of anhydrous acetonitrile and 3-picoline.[5]
-
"Aging" of the Solution: For optimal performance, allow the solution to "age" for at least 24 hours at room temperature before use. This allows for the formation of the more reactive polysulfide species.[2][3]
-
Sulfurization Step: After the coupling step, deliver the "aged" PADS solution to the synthesis column.
-
Reaction Time: A reaction time of 60-120 seconds is typically sufficient for efficient sulfurization of DNA oligonucleotides.[5]
-
Washing: Wash the column extensively with anhydrous acetonitrile to remove residual reagent and byproducts.
-
Capping: Proceed to the capping step.
Experimental Workflow for Oligonucleotide Synthesis
The sulfurization step is an integral part of the automated solid-phase oligonucleotide synthesis cycle.
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Conclusion and Recommendations
Both the this compound and PADS are effective sulfurizing agents for the synthesis of phosphorothioate oligonucleotides. The choice between them should be guided by the specific requirements of the synthesis.
-
For small-scale research applications where rapid reaction times are prioritized and the cost is less of a concern, the this compound can be a suitable choice. However, careful attention must be paid to the stability of the reagent solution and the potential for byproduct-mediated oxidation.
-
For large-scale synthesis and the manufacturing of therapeutic oligonucleotides, PADS offers significant advantages in terms of cost-effectiveness, scalability, and the high sulfurization efficiency achieved with "aged" solutions. The operational simplicity of using a stable, pre-aged solution also makes it a more robust option for routine production.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. organica1.org [organica1.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing phenylacetyl disulfide (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. eprints.hud.ac.uk [eprints.hud.ac.uk]
A Researcher's Guide to Thionating Agents: A Cost-Benefit Analysis of Beaucage Reagent and Its Alternatives
For researchers, scientists, and professionals in drug development, the selection of an appropriate thionating agent is a critical decision that can significantly impact reaction efficiency, cost, and the purity of the final product. This guide provides a comprehensive cost-benefit analysis of the Beaucage reagent in comparison to other widely used thionating agents, namely Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀). We will delve into their primary applications, supported by experimental data and detailed protocols, to facilitate an informed choice for your specific synthetic needs.
The landscape of thionating agents is diverse, with each reagent presenting a unique profile of reactivity, substrate scope, and cost. While the this compound has carved a niche in the specialized field of oligonucleotide synthesis, Lawesson's reagent and phosphorus pentasulfide remain the workhorses for the general thionation of carbonyl compounds. This comparison will illuminate the distinct advantages and disadvantages of each, guiding the user to the most suitable option.
At a Glance: Key Thionating Agents
| Reagent | Primary Application | Key Advantages | Key Disadvantages |
| This compound | Sulfurization of phosphite (B83602) triesters in oligonucleotide synthesis | High efficiency for its specific application, stable in solution for automated synthesis.[1][2] | Limited scope beyond oligonucleotides, relatively high cost. |
| Lawesson's Reagent | General thionation of carbonyls (ketones, esters, amides)[3][4] | Mild and convenient, good yields for a wide range of substrates.[3] | Can require higher temperatures and longer reaction times, unpleasant odor.[3] |
| Phosphorus Pentasulfide (P₄S₁₀) | General thionation of carbonyls[3] | Lower cost, effective for a broad range of substrates. | Often requires harsh reaction conditions (high temperatures), can lead to side products.[3] |
| P₄S₁₀ / Additive (e.g., HMDO) | General thionation of carbonyls[5][6][7] | Improved yields and milder conditions compared to P₄S₁₀ alone, easier workup than Lawesson's reagent.[5][7] | Requires the use of an additional reagent. |
Cost Analysis
A crucial factor in reagent selection is cost. The following table provides an approximate cost comparison based on currently available market prices. Prices can vary significantly between suppliers and based on purity and quantity.
| Reagent | Molecular Weight ( g/mol ) | Price (USD/g) | Price (USD/mol) |
| This compound | 200.23 | ~50.00 - 60.00[8] | ~10,011.50 - 12,013.80 |
| Lawesson's Reagent | 404.47 | ~0.89 - 2.59[9][10][11][12][13] | ~360.00 - 1048.00 |
| Phosphorus Pentasulfide (P₄S₁₀) | 444.55 | ~0.14 - 0.20[14][15][16][17] | ~62.24 - 88.91 |
Note: Prices are approximate and subject to change. Bulk pricing may be significantly lower.
Performance and Experimental Data
The choice of a thionating agent is heavily influenced by its performance in specific chemical transformations. Below, we present experimental data for the primary applications of each reagent.
Oligonucleotide Sulfurization
The this compound is a key player in the synthesis of phosphorothioate (B77711) oligonucleotides, which are of significant interest in therapeutic applications due to their increased resistance to nucleases.[18]
Table 1: Comparison of Sulfurizing Agents in Oligonucleotide Synthesis
| Reagent | Concentration | Reaction Time | Substrate | Efficiency/Yield | Reference |
| This compound | 0.05 M in Acetonitrile (B52724) | 240 s | U-TBDMS phosphoramidites | Similar to DDTT | [1] |
| This compound | 0.05 M | 30 s | Oligodeoxyribonucleotide | >99% sulfur transfer | [19] |
| DDTT | 0.05 M | 60-240 s | U-TBDMS phosphoramidites | Efficient sulfurization | [1] |
| EDITH | 0.05 M | 30 s | Oligodeoxyribonucleotide | >99% sulfur transfer | [19] |
DDTT (3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione) and EDITH (3-ethoxy-1,2,4-dithiazoline-5-one) are other sulfurizing agents used in oligonucleotide synthesis.
General Thionation of Carbonyl Compounds
Lawesson's reagent and phosphorus pentasulfide are the go-to reagents for converting carbonyl groups (C=O) into thiocarbonyl groups (C=S) in a wide range of organic molecules.
Table 2: Thionation of Various Carbonyl Compounds
| Reagent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Lawesson's Reagent | N,N-Dimethylbenzamide | Toluene | Reflux (~110) | 2-6 | Not specified | [20] |
| P₄S₁₀/HMDO | Ethyl 2-naphthoate | Xylene | Reflux | 4 | 95 | [5] |
| Lawesson's Reagent | Ethyl 2-naphthoate | Toluene | Reflux | 2 | 85 | [5] |
| P₄S₁₀/HMDO | N-Benzoylpiperidine | Xylene | Reflux | 0.5 | 98 | [5] |
| Lawesson's Reagent | N-Benzoylpiperidine | Toluene | Reflux | 0.5 | 96 | [5] |
| P₄S₁₀/HMDO | γ-Butyrolactone | Xylene | Reflux | 2 | 92 | [5] |
| Lawesson's Reagent | γ-Butyrolactone | Toluene | Reflux | 1 | 88 | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis.
Protocol 1: Sulfurization of Oligonucleotides using this compound
This protocol is adapted for use on an automated DNA synthesizer.
Materials:
-
This compound
-
Anhydrous acetonitrile
-
Silanized glassware
Procedure:
-
Prepare a 0.05 M solution of this compound in anhydrous acetonitrile in a silanized bottle.
-
Install the solution on an automated DNA synthesizer.
-
Following the standard phosphoramidite (B1245037) coupling step, deliver the this compound solution to the synthesis column.
-
Allow the sulfurization reaction to proceed for the optimized time (typically 60-240 seconds for DNA and up to 4 minutes for RNA oligonucleotides).[21]
-
Wash the column thoroughly with anhydrous acetonitrile before proceeding to the next step in the synthesis cycle.
Protocol 2: General Thionation of an Amide using Lawesson's Reagent
Materials:
-
Amide substrate
-
Lawesson's Reagent
-
Anhydrous toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the amide (1.0 equivalent) and anhydrous toluene.
-
Add Lawesson's reagent (0.5 equivalents) to the stirred solution.
-
Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can range from 2 to 6 hours.[20]
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 3: General Thionation of a Ketone using P₄S₁₀ and HMDO under Microwave Irradiation
Materials:
-
Ketone substrate
-
Phosphorus pentasulfide (P₄S₁₀)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine the ketone (1.0 equivalent), P₄S₁₀ (0.25-0.33 equivalents), and HMDO (5 equivalents relative to P₄S₁₀).[5][22]
-
Irradiate the mixture in a microwave reactor at a suitable power and for a time determined by monitoring the reaction progress (often significantly shorter than conventional heating).
-
After completion, cool the reaction mixture.
-
The workup typically involves a simple hydrolytic process or filtration through silica gel to remove reagent-derived byproducts.[5][7]
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental workflows can provide a deeper understanding of the processes involved.
Thionation of a Carbonyl with Lawesson's Reagent
The mechanism of thionation with Lawesson's reagent is believed to proceed through a dissociative pathway to form a reactive dithiophosphine ylide, which then reacts with the carbonyl compound.[3][4]
Caption: Proposed mechanism for the thionation of a carbonyl compound using Lawesson's Reagent.
Solid-Phase Oligonucleotide Synthesis Workflow
The synthesis of phosphorothioate oligonucleotides on a solid support involves a cyclic process where the sulfurization step is crucial.
Caption: General workflow for solid-phase synthesis of phosphorothioate oligonucleotides.
Conclusion
The choice between the this compound, Lawesson's reagent, and phosphorus pentasulfide is fundamentally dictated by the specific synthetic goal.
-
For the highly specialized synthesis of phosphorothioate oligonucleotides , the This compound offers high efficiency and is well-suited for automated processes, justifying its higher cost in the context of therapeutic and diagnostic development.
-
For the general thionation of a wide array of carbonyl compounds , Lawesson's reagent provides a milder and often higher-yielding alternative to P₄S₁₀, making it a preferred choice in many research and development settings despite its moderate cost and handling considerations.
-
Phosphorus pentasulfide (P₄S₁₀) remains a viable, low-cost option for large-scale thionations, particularly when harsh reaction conditions are tolerable. The use of additives like HMDO can significantly improve its performance, bridging the gap with Lawesson's reagent in terms of efficiency and reaction mildness.
Ultimately, a careful evaluation of the target molecule, required purity, reaction scale, and budget will guide the discerning researcher to the most appropriate thionating agent for their needs.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 5. audreyli.com [audreyli.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - 1g | Lab On A Chip [lab-on-a-chip.com]
- 9. Lawesson's Reagent, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. Lawesson's Reagent, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. Lawesson reagent 97 19172-47-5 [sigmaaldrich.com]
- 12. LAWESSOS [sdfine.com]
- 13. Lawesson's reagent, 19172-47-5 | Buy Lawesson's reagent India - Otto Chemie Pvt Ltd [ottokemi.com]
- 14. Phosphorus pentasulfide, 98+%, Thermo Scientific Chemicals 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. Phosphorus pentasulfide price,buy Phosphorus pentasulfide - chemicalbook [m.chemicalbook.com]
- 16. store.nanochemazone.com [store.nanochemazone.com]
- 17. fishersci.at [fishersci.at]
- 18. Development of Phosphorothioate DNA and DNA Thioaptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Performance Evaluation of Beaucage Reagent in Automated DNA Synthesizers: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of sulfurizing reagent is critical for the efficient synthesis of high-quality phosphorothioate (B77711) oligonucleotides. This guide provides an objective comparison of the widely used Beaucage reagent with its common alternatives, supported by experimental data, to facilitate an informed selection for automated DNA synthesis.
Executive Summary
The this compound (3H-1,2-benzodithiol-3-one-1,1-dioxide) has long been a staple in oligonucleotide synthesis due to its high efficiency and rapid reaction times.[1] However, its limited stability in solution on an automated synthesizer presents a notable drawback.[1][2] Newer reagents, such as 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT or Sulfurizing Reagent II), have emerged as alternatives offering improved stability and performance, particularly for the more challenging sulfurization of RNA.[3][4] Other alternatives like Phenylacetyl Disulfide (PADS) and Xanthane Hydride offer cost-effective solutions for large-scale production.[3][5] The selection of an appropriate sulfurizing reagent ultimately depends on the specific requirements of the synthesis, including the scale, the nature of the oligonucleotide (DNA vs. RNA), and the desired purity of the final product.[3]
Performance Comparison of Sulfurizing Reagents
The efficiency, purity, and overall yield of phosphorothioate oligonucleotide synthesis are significantly influenced by the choice of the sulfur transfer reagent.[3] The following table summarizes the performance of several common reagents based on key experimental parameters.
| Reagent | Chemical Name | Typical Concentration & Time (DNA) | Typical Concentration & Time (RNA) | Key Advantages | Key Disadvantages |
| This compound | 3H-1,2-benzodithiol-3-one 1,1-dioxide | 0.05M for 60-240s[3] | 0.05M for 4 min[3] | High efficiency, fast reaction time.[1] | Limited stability in solution on the synthesizer[1][2]; may not have optimal kinetics for RNA sulfurization.[2] |
| DDTT (Sulfurizing Reagent II) | 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione | 0.05M for 60s[1] | 0.05M for 2-6 min[1][4] | Improved performance and stability over this compound[3][4]; more efficient for RNA sulfurization.[2][4] | Solubility can be limited in certain solvent mixtures.[4] |
| PADS | Phenylacetyl Disulfide | 0.2M for 60-120s[5] | Not specified | Cost-effective and scalable for large-scale synthesis[5]; provides consistent results.[5] | May require an "aged" solution for optimal performance.[3] |
| Xanthane Hydride | Not specified | Not specified | Not specified | Does not yield oxidants that can cause side reactions. | Less commonly cited in recent comparative studies. |
| EDITH | 3-Ethoxy-1,2,4-dithiazolidin-5-one | 0.05M for 2 min[6] | Not specified | Effective at low concentrations with short reaction times.[6] | Less stable than some newer alternatives.[6] |
| DtsNH | 1,2,4-Dithiazolidine-3,5-dione | 0.05M for 2 min[6] | Not specified | Effective oxidative sulfurizing agent.[6] | Stability can be a concern.[6] |
Experimental Data: DNA Synthesis Efficiency
The following table presents a comparison of coupling efficiencies for the synthesis of a mixed base DNA oligonucleotide using this compound and DDTT.
| Sulfurizing Reagent | Concentration | Sulfurization Time | Coupling Efficiency |
| This compound | 0.05M | 240s | ~98%[2] |
| DDTT | 0.05M | 60s | ≥98%[2] |
| DDTT | 0.03M | 240s | ≥98%[2] |
These results indicate that DDTT can achieve comparable or higher coupling efficiencies at significantly shorter reaction times compared to the this compound for DNA synthesis.[2]
Experimental Data: RNA Synthesis Efficiency
The synthesis of phosphorothioate RNA is known to be more challenging than that of DNA.[1][4] The data below compares the performance of this compound and DDTT in the synthesis of an RNA oligonucleotide (5'-UUU UUU UUT T-3').
| Sulfurizing Reagent | Concentration | Sulfurization Time | Coupling Efficiency |
| This compound | 0.05M | 240s | Suitable (≥98%)[2] |
| This compound | 0.05M | 60s | Not suitable (<98%)[2] |
| DDTT | 0.05M | 60s | Suitable (≥98%)[2] |
| DDTT | 0.05M | 240s | Suitable (≥98%)[2] |
| DDTT | 0.03M | 240s | Suitable (≥98%)[2] |
The data clearly demonstrates that DDTT is a more efficient sulfurizing reagent for RNA synthesis, achieving high coupling efficiencies with shorter sulfurization times than the this compound.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following are typical protocols for the sulfurization step in automated DNA synthesis using this compound and DDTT.
Sulfurization Protocol for this compound
-
Reagent Preparation : Prepare a 0.05 M solution of this compound in anhydrous acetonitrile (B52724). It is recommended to use silanized glassware to enhance the stability of the solution.[1][3]
-
Sulfurization Step : Following the coupling step in the synthesis cycle, the this compound solution is delivered to the synthesis column.[3]
-
Reaction Time : The reaction is allowed to proceed for 60 to 240 seconds for DNA oligonucleotides and 4 minutes for RNA oligonucleotides.[3]
-
Washing : The column is then thoroughly washed with anhydrous acetonitrile.[3]
-
Capping : The synthesis cycle proceeds to the capping step.[3]
Sulfurization Protocol for DDTT (Sulfurizing Reagent II)
-
Reagent Preparation : Prepare a 0.05 M solution of DDTT. For DNA synthesis, anhydrous acetonitrile is a suitable solvent.[1] For RNA synthesis, a mixture of anhydrous acetonitrile and pyridine (B92270) is often used to improve solubility.[4]
-
Sulfurization Step : After the coupling of the phosphoramidite, the DDTT solution is introduced to the synthesis column.[3]
-
Reaction Time : For DNA synthesis, a 60-second sulfurization time is generally optimal.[1] For RNA synthesis, a reaction time of 2 to 6 minutes is recommended.[1][4]
-
Washing : The synthesis column is washed thoroughly with anhydrous acetonitrile.[3]
-
Capping : The automated synthesis proceeds to the next step in the cycle, which is typically capping.[3]
Visualizing the Workflow
The following diagrams illustrate the key stages of the automated solid-phase oligonucleotide synthesis cycle and the logical relationship in selecting a sulfurizing reagent.
Caption: Key steps in the solid-phase synthesis of phosphorothioate oligonucleotides.
Caption: Decision logic for selecting an appropriate sulfurizing reagent.
Conclusion
The this compound remains a viable option for the synthesis of phosphorothioate DNA, particularly for smaller-scale applications where its high efficiency is advantageous. However, for applications requiring enhanced stability on the synthesizer and for the more demanding synthesis of phosphorothioate RNA, DDTT (Sulfurizing Reagent II) presents a superior alternative with improved performance and efficiency. For large-scale manufacturing, the cost-effectiveness of reagents like PADS makes them an attractive choice. The selection of the optimal sulfurizing reagent is a critical parameter that should be carefully considered based on the specific synthetic goals to ensure high-quality oligonucleotide production.
References
A Comparative Guide to Sulfur Transfer Reagents: Kinetic and Performance Insights for the Beaucage Reagent and its Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of phosphorothioate (B77711) oligonucleotides, the choice of a sulfurizing agent is a critical determinant of yield, purity, and overall efficiency. This guide provides an objective comparison of the widely used Beaucage reagent (3H-1,2-benzodithiol-3-one 1,1-dioxide) with its common alternatives, supported by available performance data and detailed experimental protocols. While comprehensive kinetic studies detailing rate constants are not extensively available in the public domain, a robust comparison can be made based on reaction times, efficiency, and stability under practical solid-phase synthesis conditions.
Performance Comparison of Sulfurizing Reagents
The efficiency of sulfur transfer is a key metric for evaluating these reagents, directly impacting the quality of the synthesized phosphorothioate oligonucleotides. The following tables summarize the performance of the this compound against prominent alternatives such as DDTT (Sulfurizing Reagent II), PADS, and EDITH.
Table 1: Performance in DNA Oligonucleotide Synthesis
| Reagent | Typical Concentration & Reaction Time | Sulfurization Efficiency | Key Advantages | Key Disadvantages |
| This compound | 0.05 M in Acetonitrile (B52724), 60-240 seconds[1][2] | >99%[2] | High efficiency, fast reaction time[1] | Limited stability in solution on the synthesizer[1][3] |
| DDTT | 0.05 M in Acetonitrile/Pyridine, 60 seconds[1] | High, comparable to this compound[4] | Improved stability in solution, efficient[1][4] | Can be more expensive than other alternatives[5] |
| PADS | 0.2 M in Acetonitrile/3-Picoline, 60-120 seconds[6] | >99.6%[6] | Economical for large-scale synthesis[6] | May require an "aged" solution for optimal performance[1] |
| EDITH | 0.05 M in Acetonitrile, 30 seconds[3] | ~98-99%[3] | Effective at low concentrations and short reaction times[3] | Not as commonly used as Beaucage or DDTT |
Table 2: Performance in RNA Oligonucleotide Synthesis
| Reagent | Typical Concentration & Reaction Time | Sulfurization Efficiency | Key Advantages | Key Disadvantages |
| This compound | 0.05 M in Acetonitrile, 4 minutes[1] | Less efficient than for DNA; can be sluggish[4][7] | Widely available[7] | Suboptimal kinetics for RNA sulfurization[5][8] |
| DDTT | 0.05 M in Acetonitrile/Pyridine, 2-6 minutes[1][4][7] | More efficient than this compound for RNA[4][8] | Optimized for RNA sulfurization, stable[4][7] | May require longer reaction times or higher concentration for difficult sequences[7] |
| PADS | 0.2 M in Acetonitrile/3-Picoline | Data not as readily available as for DNA | Cost-effective | Performance with RNA not as extensively documented as DDTT |
| EDITH | 0.05 M in Acetonitrile | Effective[3] | Good efficiency | Less data available specifically for RNA comparison |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the performance of these reagents. Below are generalized protocols for the sulfurization step in automated solid-phase oligonucleotide synthesis.
Protocol 1: Sulfurization using this compound
-
Reagent Preparation: Prepare a 0.05 M solution of this compound in anhydrous acetonitrile. To enhance solution stability, it is recommended to use silanized glassware.[1]
-
Sulfurization Step: Following the coupling of the phosphoramidite (B1245037) monomer, deliver the this compound solution to the synthesis column.
-
Reaction Time: Allow the sulfurization reaction to proceed for 60 to 240 seconds for DNA oligonucleotides and for 4 minutes for RNA oligonucleotides.[1]
-
Washing: After the specified reaction time, thoroughly wash the solid support with anhydrous acetonitrile to remove unreacted reagent and byproducts.
-
Proceed to Capping: Continue to the next step in the synthesis cycle (capping of unreacted 5'-hydroxyl groups).
Protocol 2: Sulfurization using DDTT (Sulfurizing Reagent II)
-
Reagent Preparation: Prepare a 0.05 M solution of DDTT in anhydrous acetonitrile or a mixture of acetonitrile and pyridine.[1]
-
Sulfurization Step: After the coupling step, introduce the DDTT solution to the synthesis column.
-
Reaction Time: For DNA synthesis, a reaction time of 60 seconds is typically sufficient.[4] For RNA synthesis, a longer duration of 2 to 6 minutes is recommended.[4][7] For sequences that are difficult to sulfurize, a higher concentration (0.1 M) or extended reaction times may be necessary.[7]
-
Washing: Thoroughly wash the column with anhydrous acetonitrile.
-
Proceed to Capping: Continue with the standard synthesis cycle.
Protocol 3: Sulfurization using PADS
-
Reagent Preparation: Prepare a 0.2 M solution of Phenylacetyl Disulfide (PADS) in a 1:1 (v/v) mixture of anhydrous acetonitrile and 3-picoline. For optimal results, an "aged" solution is often recommended.[1][6]
-
Sulfurization Step: Deliver the PADS solution to the synthesis column following the coupling reaction.
-
Reaction Time: Allow the reaction to proceed for 60 to 120 seconds.[6]
-
Washing: Wash the column with anhydrous acetonitrile to remove any residual reagent.
-
Proceed to Capping: Proceed with the capping step of the synthesis cycle.
Visualizing the Sulfur Transfer Process
To better understand the workflow and the chemical transformation at the core of these studies, the following diagrams are provided.
References
Benchmarking Beaucage reagent against newer sulfur-transfer reagents
A Comparative Guide to Sulfur-Transfer Reagents: Beaucage Reagent vs. Modern Alternatives
The efficient synthesis of phosphorothioates, particularly in the context of oligonucleotide therapeutics, is critically dependent on the choice of sulfur-transfer reagent. For years, 3H-1,2-benzodithiol-3-one 1,1-dioxide, widely known as the this compound, has been a cornerstone in this field due to its high efficiency and rapid reaction times.[1][2] However, the landscape of chemical synthesis is ever-evolving, and a new generation of sulfur-transfer reagents has emerged, offering improvements in stability, cost-effectiveness, and performance, especially in the more challenging synthesis of RNA phosphorothioates.[1][3]
This guide provides a comprehensive benchmark of the this compound against prominent newer alternatives, including 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT or Sulfurizing Reagent II), Phenylacetyl Disulfide (PADS), and Xanthane Hydride. By presenting key performance data, detailed experimental protocols, and visual workflows, this document aims to equip researchers, scientists, and professionals in drug development with the necessary information to select the optimal sulfur-transfer reagent for their specific applications.
Performance Comparison of Sulfur-Transfer Reagents
The selection of a sulfurizing agent has a significant impact on the yield, purity, and overall efficiency of phosphorothioate (B77711) synthesis. The following table summarizes the performance of the this compound and its modern counterparts based on key experimental parameters.
| Reagent | Chemical Name | Typical Concentration & Time (DNA) | Typical Concentration & Time (RNA) | Key Advantages | Key Disadvantages |
| This compound | 3H-1,2-benzodithiol-3-one 1,1-dioxide | 0.05 M for 60-240s | 0.05 M for 4 min | High efficiency, fast reaction time.[1][4] | Limited stability in solution on the synthesizer; may not have optimal kinetics for RNA sulfurization.[1][3][4] |
| DDTT (Sulfurizing Reagent II) | 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione | 0.05 M for 60s | 0.05 M for 2-6 min | Improved performance and stability over this compound, particularly for RNA synthesis.[1][4] | May require optimization for specific sequences. |
| PADS | Phenylacetyl Disulfide | 0.2 M for 90s | Not specified | Cost-effective for large-scale production; "aged" solutions can achieve >99.9% sulfurization efficiency.[4][5] | Byproducts can be potent oxidizing agents; may require the use of an aged solution for optimal performance.[4][5] |
| Xanthane Hydride | 3-amino-1,2,4-dithiazole-5-thione (ADTT) | Not specified | Not specified | Cost-effective; does not yield oxidizing byproducts.[6][7][8] | May have slower reaction kinetics compared to other reagents. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating experimental results. The following are generalized protocols for the sulfurization step in solid-phase oligonucleotide synthesis using the discussed reagents.
Sulfurization Protocol for this compound
-
Reagent Preparation: Prepare a 0.05 M solution of this compound in anhydrous acetonitrile (B52724). To enhance solution stability, it is recommended to use silanized glassware.
-
Sulfurization Step: Following the coupling step in the synthesis cycle, deliver the this compound solution to the synthesis column.
-
Reaction Time: Allow the reaction to proceed for 60 to 240 seconds for DNA and 4 minutes for RNA oligonucleotides.[4]
-
Washing: Thoroughly wash the column with anhydrous acetonitrile to remove any unreacted reagent and byproducts.
-
Proceed to Capping: Continue with the capping step of the synthesis cycle.[4]
Sulfurization Protocol for DDTT (Sulfurizing Reagent II)
-
Reagent Preparation: Prepare a 0.05 M solution of DDTT in anhydrous acetonitrile or a mixture of acetonitrile and pyridine.[4]
-
Sulfurization Step: After the coupling of the phosphoramidite, introduce the DDTT solution to the synthesis column.
-
Reaction Time: A reaction time of 2-4 minutes is generally sufficient for high-quality RNA phosphorothioates.[1] For DNA, a 60-second sulfurization time is often optimal.[1]
-
Washing: Wash the column thoroughly with anhydrous acetonitrile.
-
Proceed to Capping: Continue to the next step in the synthesis cycle.[4]
Sulfurization Protocol for PADS
-
Reagent Preparation: Prepare a 0.2 M solution of Phenylacetyl Disulfide (PADS) in a 1:1 (v/v) mixture of anhydrous acetonitrile and 3-picoline.[4] For optimal performance, using an "aged" solution is often recommended.[4]
-
Sulfurization Step: Deliver the PADS solution to the synthesis column following the coupling reaction.
-
Reaction Time: A typical reaction time is around 90 seconds.
-
Washing: Wash the column with anhydrous acetonitrile to remove residual reagent.[4]
-
Proceed to Capping: Proceed with the capping step.[4]
Experimental Workflow and Signaling Pathways
To visualize the role of the sulfur-transfer reagent in the broader context of oligonucleotide synthesis, the following diagrams illustrate the experimental workflow.
Caption: Automated solid-phase oligonucleotide synthesis cycle with the sulfurization step.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. organica1.org [organica1.org]
- 6. Sulfur-Transfer Reagents for Synthesis of Oligonucleotide Phosphorothioates | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Sulfur-Transfer Reagents for Synthesis of Oligonucleotide Phosphorothioates | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. tcichemicals.com [tcichemicals.com]
Safety Operating Guide
Safe Disposal of Beaucage Reagent: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Beaucage reagent (3H-1,2-Benzodithiol-3-one 1,1-dioxide), a common sulfurizing agent in oligonucleotide synthesis.
Immediate Safety and Handling of this compound Waste
The this compound, while not classified as hazardous under the 2012 OSHA Hazard Communication Standard, is known for its strong, unpleasant odor.[1] Therefore, proper containment and handling are crucial.
Step 1: Segregation and Collection
Solid waste contaminated with this compound, such as gloves, weighing paper, and pipette tips, should be immediately placed in a designated, sealed waste container. This container should be clearly labeled as "this compound Waste."
For unused or expired this compound, it is recommended to dispose of it in its original manufacturer's container.[2] Ensure the container is securely sealed.
Step 2: Storage
Store the waste container in a well-ventilated area, such as a chemical fume hood, away from incompatible materials. The this compound is incompatible with bases and strong oxidizing agents.[1]
Step 3: Disposal Request
Once the waste container is full or the disposal is required, arrange for a pickup by your institution's Environmental Health & Safety (EH&S) department.[3] Do not attempt to dispose of solid this compound waste in regular trash. It is imperative to consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Chemical Neutralization of this compound Residues
For quenching reaction mixtures containing this compound or treating minor spills, chemical neutralization can be an effective step prior to collection for disposal. Oxidation is a common method for neutralizing odorous sulfur-containing organic compounds.[2][4]
Experimental Protocol: Oxidative Neutralization with Bleach Solution
This protocol outlines a method for neutralizing residual this compound in laboratory glassware or small liquid spills.
Materials:
-
Household bleach (sodium hypochlorite (B82951) solution, ~5-8%)
-
Water
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Procedure:
-
Preparation: In a chemical fume hood, prepare a 10% aqueous bleach solution by diluting one part household bleach with nine parts water.
-
Application: For contaminated glassware, rinse the vessel with the 10% bleach solution, ensuring all surfaces are wetted. For small liquid spills, carefully pour the bleach solution over the spill area.
-
Reaction Time: Allow the bleach solution to react for at least 30 minutes. The oxidation of the sulfur compounds will help to mitigate the odor.
-
Rinsing: Thoroughly rinse the glassware or spill area with copious amounts of water.
-
Disposal of Rinsate: The initial bleach rinsate should be collected as hazardous waste. Do not pour it down the drain.[1] Subsequent water rinses can typically be disposed of down the drain, but it is essential to check your local regulations.
Experimental Protocol: Oxidative Neutralization with Hydrogen Peroxide
Hydrogen peroxide is another oxidizing agent that can be used to neutralize the this compound.
Materials:
-
3% Hydrogen peroxide solution
-
Water
-
Appropriate PPE
Procedure:
-
Preparation: Use a commercially available 3% hydrogen peroxide solution.
-
Application: In a chemical fume hood, rinse contaminated glassware with the 3% hydrogen peroxide solution. For small spills, apply the solution to the affected area.
-
Reaction Time: Allow for a reaction time of at least 30 minutes.
-
Rinsing: Rinse the treated items or area thoroughly with water.
-
Disposal of Rinsate: Collect the initial hydrogen peroxide rinsate as hazardous waste for proper disposal.
Quantitative Data Summary
| Parameter | This compound |
| CAS Number | 66304-01-6[1] |
| Physical State | Solid[1] |
| Appearance | White[1] |
| Odor | Stench[1] |
| Incompatibilities | Bases, Strong oxidizing agents[1] |
Logical Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
Signaling Pathway for Oxidative Neutralization
Caption: Oxidative neutralization of this compound.
References
- 1. Oxidative Neutralisation of Sulfur‐Based Chemical Warfare Agents Mediated by a Lipase: From Batch to Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Organosulfur compound | Definition, Structures, Examples, & Facts | Britannica [britannica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
